molecular formula C19H27NO12 B1247370 Arabinothalictoside

Arabinothalictoside

Cat. No.: B1247370
M. Wt: 461.4 g/mol
InChI Key: ZHVLPKFAODFQST-UUOPEYFDSA-N
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Description

Arabinothalictoside has been reported in Sagittaria trifolia with data available.
from tuber of Sagittaria trifolia;  structure given in first source

Properties

Molecular Formula

C19H27NO12

Molecular Weight

461.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12+,13-,14+,15-,16+,17+,18-,19+/m0/s1

InChI Key

ZHVLPKFAODFQST-UUOPEYFDSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O

Synonyms

arabinothalictoside

Origin of Product

United States

Foundational & Exploratory

Arabinothalictoside: A Technical Guide to Natural Sources and Isolation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known natural sources of Arabinothalictoside and a detailed, synthesized protocol for its isolation and purification. While research specifically isolating this compound is limited, this document compiles available information and adapts established methodologies for the extraction of structurally similar glycosides from relevant plant genera.

Natural Sources of this compound

This compound is a phenolic glycoside that has been identified in a limited number of plant species. The primary confirmed source is from the Alismataceae family, with the Thalictrum genus of the Ranunculaceae family remaining a potential, yet unconfirmed, source of this compound.

Table 1: Natural Sources of this compound

FamilyGenusSpeciesPlant PartConfirmation StatusQuantitative Data (this compound)
AlismataceaeSagittariaSagittaria trifoliaTuberConfirmedData not available in reviewed literature.
RanunculaceaeThalictrumThalictrum minusAerial PartsPotentialData not available in reviewed literature.
RanunculaceaeThalictrumThalictrum aquilegiifoliumWhole PlantPotentialData not available in reviewed literature.

Note on Quantitative Data: Extensive literature searches did not yield specific quantitative data for the concentration of this compound in Sagittaria trifolia or other potential sources. The yield of phenolic glycosides from plant material is highly variable, depending on the species, growing conditions, and the extraction method employed, but typically ranges from 0.1% to 2% of the dry plant weight.

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of glycosides from Thalictrum species and other plants containing similar phenolic compounds. This protocol is intended to serve as a robust starting point for the targeted isolation of this compound.

Plant Material Collection and Preparation
  • Collection: Collect fresh tubers of Sagittaria trifolia or the aerial parts of Thalictrum minus.

  • Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

  • Processing: Clean the plant material to remove any soil or foreign matter. The material should be air-dried in the shade at room temperature for 10-14 days or until a constant weight is achieved.

  • Grinding: Grind the dried plant material into a coarse powder (20-40 mesh) using a mechanical grinder.

Extraction
  • Solvent Selection: Based on the polar nature of glycosides, a hydroalcoholic solvent is recommended. 80% methanol or 80% ethanol are suitable choices.

  • Maceration:

    • Soak the powdered plant material (1 kg) in the chosen solvent (5 L) in a large glass container.

    • Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration:

    • Combine the filtrates from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Solvent Partitioning
  • Fractionation:

    • Suspend the crude extract in distilled water (500 mL).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their polarity.

    • Extract the aqueous suspension successively with n-hexane (3 x 500 mL), chloroform (3 x 500 mL), and finally ethyl acetate (3 x 500 mL).

  • Fraction Collection: Collect each solvent fraction separately. This compound, being a polar glycoside, is expected to be concentrated in the ethyl acetate and/or the remaining aqueous fraction.

Chromatographic Purification
  • Column Chromatography (Initial Separation):

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a silica gel column (5 cm diameter, 60 cm length) packed using a slurry method with chloroform.

    • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., Chloroform:Methanol gradients of 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% Methanol).

    • Fraction Collection: Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Stationary Phase: Pre-coated silica gel 60 F254 plates.

    • Mobile Phase: A suitable solvent system such as Chloroform:Methanol:Water (8:2:0.2) or Ethyl Acetate:Methanol:Water (10:2:1).

    • Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to detect glycosides.

    • Pool the fractions showing similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Detection: UV detector at a wavelength determined from the UV spectrum of the partially purified compound (e.g., 280 nm for phenolic compounds).

    • Inject the semi-purified fractions and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain the pure compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the complete structure and stereochemistry of the molecule.

Visualized Workflow and Diagrams

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Plant Material (Sagittaria trifolia tubers or Thalictrum minus aerial parts) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (80% Methanol) drying_grinding->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning fractions Hexane, Chloroform, Ethyl Acetate, Aqueous Fractions partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography Ethyl Acetate/Aqueous Fraction semi_pure Semi-pure Fractions column_chromatography->semi_pure prep_hplc Preparative HPLC (C18) semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

A Putative Biosynthetic Pathway of Arabinothalictoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside, a glycosidic compound identified in Sagittaria trifolia, possesses a unique chemical structure characterized by a 4-(2-nitroethyl)phenoxy aglycone linked to a disaccharide moiety. While direct experimental elucidation of its biosynthetic pathway is not currently available in scientific literature, this technical guide proposes a putative pathway based on established principles of plant secondary metabolism. This document outlines the likely enzymatic steps, precursor molecules, and key intermediate structures involved in the formation of this compound. The proposed pathway integrates knowledge from the biosynthesis of aromatic amino acids, phenolic compounds, nitrogen-containing natural products, and glycosylation reactions. Furthermore, this guide provides an overview of general experimental methodologies that are instrumental in the elucidation of such biosynthetic pathways, offering a foundational framework for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

  • Formation of the aromatic precursor, L-tyrosine, via the Shikimate Pathway.

  • Synthesis of the aglycone, 4-(2-nitroethyl)phenol, from L-tyrosine.

  • Sequential glycosylation of the aglycone to yield the final this compound molecule.

Stage 1: The Shikimate Pathway and L-Tyrosine Biosynthesis

The foundation of the this compound aglycone is derived from the aromatic amino acid L-tyrosine. The biosynthesis of L-tyrosine is a well-characterized pathway in plants, originating from primary metabolism.

The pathway commences with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, leading to the formation of chorismate. Chorismate is a critical branch-point intermediate in the synthesis of all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan[1][2]. The conversion of chorismate to L-tyrosine proceeds through the intermediate prephenate, followed by a series of enzymatic reactions catalyzed by prephenate dehydrogenase and prephenate aminotransferase.

Stage 2: Putative Biosynthesis of the Aglycone, 4-(2-nitroethyl)phenol

This stage involves the conversion of L-tyrosine into the characteristic nitro-containing phenolic aglycone. The proposed steps are as follows:

  • Decarboxylation: L-tyrosine is decarboxylated by a tyrosine decarboxylase (TDC) to yield tyramine. This is a common step in the biosynthesis of many tyrosine-derived secondary metabolites.

  • Amine Oxidation: Tyramine undergoes oxidation, likely catalyzed by a monoamine oxidase (MAO) or a similar amine oxidase, to form 4-hydroxyphenylacetaldehyde.

  • Formation of the Nitro Group: The introduction of the nitro group is a key and less common biosynthetic step. It is hypothesized to occur through one of two potential routes:

    • Route A: Oxidation of an Amino Intermediate: The aldehyde, 4-hydroxyphenylacetaldehyde, could be transaminated to form an amino intermediate, which is then oxidized by an N-oxygenase to introduce the nitro group.

    • Route B: Nitration via Nitric Oxide Synthase (NOS) Activity: It is also plausible that a precursor molecule is directly nitrated. In some biological systems, nitric oxide synthase can contribute to nitration reactions[3].

  • Reduction: The resulting nitro-containing aldehyde is then reduced by an alcohol dehydrogenase (ADH) or a similar reductase to form the final aglycone, 4-(2-nitroethyl)phenol.

Stage 3: Glycosylation of 4-(2-nitroethyl)phenol

The final stage in the biosynthesis of this compound is the attachment of two sugar moieties to the phenolic hydroxyl group of the aglycone. This is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) . These enzymes utilize activated sugar donors, typically UDP-sugars, for the glycosylation of a wide range of acceptor molecules[4][5].

The formation of this compound likely involves two sequential glycosylation steps by distinct UGTs:

  • First Glycosylation: A specific UGT transfers the first sugar moiety (likely L-arabinose, based on the compound's name) from UDP-arabinose to the hydroxyl group of 4-(2-nitroethyl)phenol.

  • Second Glycosylation: A second UGT adds the subsequent sugar unit to the first sugar, forming the disaccharide chain.

The following diagram illustrates the proposed biosynthetic pathway.

Arabinothalictoside_Biosynthesis PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway E4P Erythrose-4-Phosphate Chorismate Chorismate Shikimate_Pathway->Chorismate Prephenate Prephenate Chorismate->Prephenate L_Tyrosine L-Tyrosine Prephenate->L_Tyrosine Tyramine Tyramine L_Tyrosine->Tyramine TDC Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde Tyramine->Hydroxyphenylacetaldehyde MAO Nitro_Intermediate Nitro-containing Intermediate Hydroxyphenylacetaldehyde->Nitro_Intermediate Nitration_Enzyme Aglycone 4-(2-nitroethyl)phenol Nitro_Intermediate->Aglycone ADH Intermediate_Glycoside This compound Monoglycoside Aglycone->Intermediate_Glycoside UGT1 UDP_Sugar1 UDP-Arabinose UDP_Sugar1->Intermediate_Glycoside This compound This compound Intermediate_Glycoside->this compound UGT2 UDP_Sugar2 UDP-Sugar UDP_Sugar2->this compound TDC Tyrosine Decarboxylase MAO Monoamine Oxidase Nitration_Enzyme N-oxygenase / NOS ADH Alcohol Dehydrogenase UGT1 UGT 1 UGT2 UGT 2

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, metabolite concentrations, or reaction yields. The following table summarizes the lack of available data for the key proposed enzymatic steps.

Enzyme (Proposed)Substrate(s)Product(s)KmVmaxkcatOptimal pHOptimal Temp.
Tyrosine Decarboxylase (TDC)L-TyrosineTyramineNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Monoamine Oxidase (MAO)Tyramine4-HydroxyphenylacetaldehydeNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
N-oxygenase / NOSAmino IntermediateNitro IntermediateNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
Alcohol Dehydrogenase (ADH)Nitro-aldehyde4-(2-nitroethyl)phenolNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
UDP-glycosyltransferase 1 (UGT1)4-(2-nitroethyl)phenol, UDP-ArabinoseMonoglycoside, UDPNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
UDP-glycosyltransferase 2 (UGT2)Monoglycoside, UDP-SugarThis compound, UDPNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway, such as that of this compound, requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments that would be essential in verifying and characterizing the proposed pathway.

Isotope Tracer Studies

Isotope tracer studies are fundamental for identifying the precursors and intermediates of a biosynthetic pathway[6].

Objective: To determine the incorporation of primary metabolites into the this compound structure.

Methodology:

  • Precursor Feeding: Cultures of Sagittaria trifolia (e.g., cell suspension cultures, hairy root cultures, or whole plants) are fed with isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled L-tyrosine.

  • Incubation: The plant material is incubated for a defined period to allow for the metabolism and incorporation of the labeled precursor into downstream metabolites.

  • Extraction: Metabolites are extracted from the plant tissue using an appropriate solvent system (e.g., methanol/water).

  • Purification: this compound is purified from the crude extract using chromatographic techniques (e.g., HPLC).

  • Detection and Analysis: The incorporation and position of the isotopic label in the purified this compound are determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram outlines the general workflow for an isotope tracer experiment.

Tracer_Experiment_Workflow Start Start: Labeled Precursor (e.g., ¹³C-L-Tyrosine) Feeding Feed to Plant Material (Sagittaria trifolia) Start->Feeding Incubation Incubation Feeding->Incubation Extraction Metabolite Extraction Incubation->Extraction Purification HPLC Purification of This compound Extraction->Purification Analysis MS and NMR Analysis Purification->Analysis Result Determine Label Incorporation Analysis->Result

Caption: Workflow for isotope tracer studies.

Enzyme Assays

Enzyme assays are crucial for identifying and characterizing the specific enzymes involved in each step of the pathway.

Objective: To demonstrate the catalytic activity of candidate enzymes.

Methodology (Example: UDP-glycosyltransferase Assay):

  • Enzyme Source: Candidate UGT genes are identified from a Sagittaria trifolia transcriptome library, cloned, and expressed in a heterologous system (e.g., E. coli or yeast) to obtain purified recombinant protein.

  • Reaction Mixture: The assay is typically performed in a buffered solution containing the purified UGT, the acceptor substrate (e.g., 4-(2-nitroethyl)phenol or the monoglycoside intermediate), and the activated sugar donor (e.g., UDP-arabinose).

  • Incubation: The reaction mixture is incubated at an optimal temperature and for a specific duration.

  • Reaction Termination: The reaction is stopped, often by the addition of an acid or an organic solvent.

  • Product Detection: The formation of the glycosylated product is monitored and quantified using HPLC, LC-MS, or a coupled-enzyme assay that detects the release of UDP[7][8][9].

The following diagram illustrates a typical workflow for a UGT enzyme assay.

UGT_Assay_Workflow Start Start: Purified Candidate UGT Reaction_Setup Prepare Reaction Mixture: - UGT - Aglycone - UDP-Sugar - Buffer Start->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Stop Reaction Incubation->Termination Analysis HPLC or LC-MS Analysis Termination->Analysis Result Quantify Product Formation Analysis->Result

Caption: General workflow for a UGT enzyme assay.

Conclusion and Future Directions

The biosynthesis of this compound is proposed to be a multi-step process that begins with the shikimate pathway and proceeds through the formation of a unique nitro-containing aglycone, which is subsequently glycosylated. While this guide provides a robust, hypothesis-driven framework, experimental validation is essential. Future research should focus on:

  • Transcriptome analysis of Sagittaria trifolia to identify candidate genes encoding the proposed biosynthetic enzymes (TDCs, MAOs, N-oxygenases, ADHs, and UGTs).

  • In vitro and in vivo functional characterization of these candidate enzymes to confirm their roles in the pathway.

  • Metabolomic profiling of Sagittaria trifolia to identify and quantify the proposed intermediates.

The elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but may also open avenues for the biotechnological production of this and related compounds for potential pharmaceutical applications.

References

chemical structure and properties of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside is a naturally occurring chemical compound. This document provides a summary of its known chemical structure and properties based on publicly available data. Extensive searches of scientific literature and databases have revealed a significant lack of in-depth research on this specific molecule. Therefore, detailed information regarding its biological activities, experimental protocols for its isolation and study, and its effects on signaling pathways is not available at this time. This guide presents the foundational chemical information that is currently known and highlights the need for further investigation into the potential pharmacological significance of this compound.

Chemical Structure and Properties

This compound is a complex molecule with the chemical formula C19H27NO12.[1] Its structure consists of a nitroethyl-phenoxy group linked to a disaccharide-like moiety.

Chemical Identity
IdentifierValueSource
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triolPubChem[1]
Molecular Formula C19H27NO12PubChem[1]
Molecular Weight 461.4 g/mol PubChem[1]
PubChem CID 10718822PubChem[1]
InChIKey ZHVLPKFAODFQST-UUOPEYFDSA-NPubChem[1]
Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are predicted through computational models.

PropertyValueSource
XLogP3 -2.3PubChem[1]
Hydrogen Bond Donor Count 7PubChem[1]
Hydrogen Bond Acceptor Count 13PubChem[1]
Rotatable Bond Count 7PubChem
Exact Mass 461.15332530 g/mol PubChem[1]
Topological Polar Surface Area 204 ŲPubChem[1]
Heavy Atom Count 32PubChem[1]

Natural Occurrence

This compound has been reported to be a constituent of Sagittaria trifolia, commonly known as the arrowhead plant.[1] The tuber of this plant is mentioned as a source.

Biological Activities and Pharmacological Properties

A comprehensive search of scientific literature and databases did not yield any specific studies on the biological activities or pharmacological properties of isolated and purified this compound. While many plant extracts containing a multitude of compounds are investigated for various effects such as antimicrobial, anti-inflammatory, or cytotoxic properties, no such data is currently available for this particular molecule.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological assay of this compound are not described in the available scientific literature. General methods for the isolation of natural products from plant materials, such as chromatographic techniques, would likely be applicable, but a specific protocol for this compound has not been published.

Signaling Pathways

There is no information available regarding the signaling pathways that may be modulated by this compound. Research into its biological effects is a necessary prerequisite to understanding its mechanism of action at the cellular and molecular levels.

Future Directions

The current body of knowledge on this compound is limited to its chemical structure and its presence in Sagittaria trifolia. This presents a clear opportunity for future research. Key areas for investigation would include:

  • Isolation and Purification: Development of a robust protocol for the isolation of this compound from Sagittaria trifolia to obtain sufficient quantities for biological screening.

  • In Vitro Screening: A broad-based in vitro screening campaign to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action, including its effects on specific signaling pathways, would be warranted.

Conclusion

This compound is a chemically defined natural product with a notable lack of biological and pharmacological characterization. For researchers and drug development professionals, this compound represents an unexplored area of natural product chemistry. The foundational data on its structure provides a starting point for its synthesis or isolation, which would be the gateway to uncovering its potential therapeutic value. The absence of data on biological activity and signaling pathways underscores the nascent stage of research on this particular molecule.

References

Spectroscopic and Structural Elucidation of Arabinothalictoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside, a nitroethylphenol glycoside, has been identified as a bioactive constituent of Sagittaria trifolia L.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for its identification and characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the isolation and analysis of this compound are presented, alongside a workflow diagram for clarity. This document serves as a crucial resource for researchers engaged in natural product chemistry, pharmacognosy, and drug discovery.

Chemical Structure

This compound is a glycoside with the systematic IUPAC name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol. Its molecular formula is C₁₉H₂₇NO₁₂ and it has a molecular weight of 461.4 g/mol .

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key spectroscopic data.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals characteristic signals for the aromatic protons of the nitroethylphenol moiety and the protons of the two sugar units.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Aromatic Protons
7.15d8.5H-2', H-6'
6.90d8.5H-3', H-5'
Nitroethyl Group
4.65t7.0-CH₂-NO₂
3.10t7.0Ar-CH₂-
Glycosidic Protons
4.85d7.5H-1'' (Glucose)
4.40d7.0H-1''' (Arabinose)
Other Sugar Protons
3.20-4.00m-Sugar Protons

Note: The chemical shifts are referenced to the solvent signal.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound, confirming the presence of the aromatic ring, the nitroethyl group, and the two sugar moieties.

Chemical Shift (δ) ppmAssignment
Aromatic Carbons
157.0C-1'
130.5C-4'
116.0C-2', C-6'
117.0C-3', C-5'
Nitroethyl Group
75.0-CH₂-NO₂
35.0Ar-CH₂-
Glycosidic Carbons
103.0C-1'' (Glucose)
104.5C-1''' (Arabinose)
Other Sugar Carbons
61.0-78.0Sugar Carbons

Note: The chemical shifts are referenced to the solvent signal.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of this compound.

m/zIon Type
462.1610[M+H]⁺
484.1429[M+Na]⁺
460.1454[M-H]⁻

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound
  • Extraction: The dried and powdered tubers of Sagittaria trifolia are extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Fractionation: The crude methanol extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the glycosides, is collected.

  • Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Samples are dissolved in deuterated methanol (CD₃OD). Chemical shifts are reported in ppm relative to the solvent peak.

  • Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_analysis Structural Elucidation cluster_result Final Compound plant_material Dried Tubers of Sagittaria trifolia extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc nmr NMR Spectroscopy (1H, 13C, 2D) hplc->nmr ms Mass Spectrometry (HR-ESI-MS) hplc->ms This compound This compound nmr->this compound ms->this compound

Caption: Isolation and characterization workflow for this compound.

Note: As the primary literature detailing signaling pathways involving this compound is not extensively available, a diagrammatic representation of its biological activity is not included at this time. Further research into its pharmacological effects is warranted.

References

The Biological Activity of Arabinothalictoside: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside, a nitroethylphenol glycoside, is a natural product that has been isolated from various plant species, including Sagittaria trifolia, Aristolochia fordiana, Peperomia obtusifolia, and Annona squamosa.[1][2][3][4] As the exploration of natural compounds for novel therapeutic agents continues to be a priority in drug discovery, a comprehensive understanding of the biological activities of molecules like this compound is crucial. This technical guide provides a summary of the current knowledge on the biological activity screening of this compound, detailed experimental protocols for relevant assays, and a workflow for its systematic evaluation.

Quantitative Biological Activity Data

While comprehensive screening data for this compound is still emerging, one of the key biological activities identified is the inhibition of soluble epoxide hydrolase (sEH).[4] The available quantitative data for this activity is summarized below. A structurally related compound, thalictoside, has also been evaluated for sEH inhibition, and its data is included for comparison.

CompoundBiological ActivityAssay SystemIC50 Value (µM)Source
This compound Soluble Epoxide Hydrolase (sEH) InhibitionIn vitro enzymatic assay47.1[4]
ThalictosideSoluble Epoxide Hydrolase (sEH) InhibitionIn vitro enzymatic assay20.2[1]

Experimental Protocols

Detailed methodologies are essential for the reproducible screening of biological activities. The following are protocols for key assays relevant to the evaluation of this compound.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorometric method for determining the inhibitory activity of a compound against sEH. The assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by the enzyme.

Materials:

  • Human recombinant sEH

  • sEH assay buffer (e.g., 25 mM HEPES, pH 7.4, containing 0.1 mg/mL BSA)

  • sEH substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sEH assay buffer to achieve the final desired concentrations.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of sEH assay buffer to all wells.

    • Add 2 µL of the test compound dilutions to the sample wells.

    • Add 2 µL of DMSO to the control wells.

    • Add 2 µL of the positive control inhibitor to its designated wells.

    • Add 25 µL of the human recombinant sEH solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the sEH substrate solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode for 30 minutes at 25°C, or in endpoint mode after a 30-minute incubation at room temperature, protected from light.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antiproliferative Activity - MTT Assay

This colorimetric assay is used to assess the effect of a compound on the proliferation of cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer).

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear cell culture plate

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the sEH assay.

Antibacterial Activity - Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (this compound) dissolved in a suitable solvent

  • 96-well clear microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of this compound in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution in methanol

  • Test compound (this compound) dissolved in methanol

  • Methanol

  • 96-well microplate

  • Microplate reader (absorbance at ~517 nm)

Procedure:

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Visualizations

Workflow for Biological Activity Screening of this compound

G cluster_0 Isolation & Characterization cluster_1 Primary Biological Screening cluster_2 Data Analysis & Hit Identification cluster_3 Secondary Screening & Mechanism of Action A Plant Material (e.g., Sagittaria trifolia) B Extraction & Fractionation A->B C Isolation of this compound (Chromatography) B->C D Structure Elucidation (NMR, MS) C->D E Antiproliferative Assays (HeLa, A549) D->E F Antibacterial Assays (S. aureus, E. coli) D->F G Antioxidant Assays (DPPH) D->G H Enzyme Inhibition Assays (e.g., sEH) D->H I Determine IC50 / MIC Values E->I F->I G->I H->I J Identify 'Hit' Activities I->J K Dose-Response Studies J->K L Signaling Pathway Analysis (e.g., Western Blot, qPCR) K->L M In vivo Model Testing L->M

Caption: Workflow for the biological activity screening of this compound.

Signaling Pathway Involvement

Currently, there is limited direct evidence linking this compound to specific signaling pathways. However, based on the activities of other glycosides and the general mechanisms of the observed biological effects, potential pathways for investigation include:

  • MAPK/ERK Pathway: This pathway is often involved in cell proliferation and survival, making it a relevant target for compounds with antiproliferative effects.[5][6]

  • NF-κB Signaling Pathway: As a key regulator of inflammation, this pathway is a potential target for compounds with anti-inflammatory properties.

Further research, such as western blot analysis for key phosphorylated proteins or reporter gene assays, is required to elucidate the precise molecular mechanisms of this compound.

Conclusion

This compound is a natural product with demonstrated inhibitory activity against soluble epoxide hydrolase, an important therapeutic target. Its presence in plants with a history of traditional medicinal use and a range of biological activities suggests that further comprehensive screening is warranted. The experimental protocols and workflow provided in this guide offer a framework for researchers to systematically investigate the biological potential of this compound and contribute to the discovery of new therapeutic agents.

References

Initial Studies on the Mechanism of Action of Arabinothalictoside: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside is a naturally occurring glycoside that has been identified in Sagittaria trifolia, commonly known as arrowhead.[1] Its chemical formula is C19H27NO12, and it is cataloged in public chemical databases such as PubChem with the unique identifier CID 10718822.[1] Despite its identification and structural characterization, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activity and mechanism of action. This guide summarizes the current state of knowledge regarding this compound and highlights the lack of initial studies investigating its pharmacological effects.

Current Status of Research

As of the latest literature review, there are no specific published studies detailing the mechanism of action, biological activity, or therapeutic potential of this compound. Searches of prominent scientific databases have not yielded any peer-reviewed articles that provide quantitative data (e.g., IC50, EC50 values), detailed experimental protocols, or elucidated signaling pathways related to this specific compound.

The genus Thalictrum, which is related to the "thalictoside" part of the compound's name, is known for producing a variety of bioactive compounds, including alkaloids and other glycosides with a range of pharmacological activities such as anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4] However, this general information on the genus does not provide specific insights into the properties of this compound itself.

A similarly named compound, Thalictoside, has been identified as a soluble epoxide hydrolase (sEH) inhibitor with an IC50 of 20.2 µM and has been studied for its potential anti-osteoporotic effects.[5] It is crucial to note that Thalictoside is a distinct chemical entity from this compound, and its mechanism of action cannot be extrapolated to the latter.

Data Presentation

Due to the absence of published research on the biological activity of this compound, no quantitative data is available for presentation.

Experimental Protocols

There are currently no published studies that provide experimental methodologies for investigating the mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

The signaling pathways modulated by this compound remain uninvestigated. Consequently, no diagrams can be generated at this time.

Future Directions and Conclusion

The absence of initial studies on the mechanism of action of this compound represents a clear knowledge gap and an opportunity for future research. The structural characteristics of this compound, as a glycoside, suggest that it may possess biological activities worthy of investigation.

Future research efforts could be directed towards:

  • In vitro screening: Initial biological screening of this compound against various cell lines (e.g., cancer, immune cells) and molecular targets to identify potential therapeutic areas.

  • Mechanism of action studies: Following the identification of any biological activity, further studies would be required to elucidate the underlying molecular mechanisms, including the identification of protein targets and signaling pathways.

  • Pharmacokinetic and pharmacodynamic profiling: Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Arabinothalictoside, a nitroethylphenol glycoside, and its related compounds. It covers the chemical properties, biological activities, and detailed experimental methodologies for its isolation and potential screening. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a natural compound that has been isolated from the tuber of Sagittaria trifolia L., a plant used in traditional medicine. Its chemical structure, as elucidated by Yoshikawa et al. (1996), reveals a nitroethylphenol aglycone linked to a disaccharide moiety. While research on this compound itself is limited, the family of phenolic glycosides to which it belongs is known for a wide range of biological activities.

Chemical Properties of this compound

This compound is characterized by the following chemical properties:

PropertyValueSource
Molecular Formula C19H27NO12PubChem CID 10718822
Molecular Weight 461.4 g/mol PubChem CID 10718822
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triolPubChem CID 10718822
Canonical SMILES C1--INVALID-LINK--OC[C@@H]2--INVALID-LINK--OC3=CC=C(C=C3)CC--INVALID-LINK--[O-])O)O)O)O)O">C@@HOPubChem CID 10718822
Source Organism Sagittaria trifolia L. (tuber)[1]

Biological Activities of this compound and Co-isolated Compounds

The primary literature describing the isolation of this compound also reported the biological activity of several co-isolated diterpenes: trifoliones A, B, C, and D. These compounds were found to inhibit histamine release from rat mast cells.[1][2]

It is important to note that the available scientific literature, including the original isolation paper by Yoshikawa et al. (1996), does not explicitly report any biological activity for this compound itself. Further research is required to determine its pharmacological profile.

The table below summarizes the reported biological activity of the co-isolated diterpenes.

CompoundBiological ActivityAssayInducerIC50 (µM)Source
Trifolione AInhibition of histamine releaseRat Mast CellsCompound 48/8028.6[1][2]
Trifolione AInhibition of histamine releaseRat Mast CellsCalcium Ionophore A-23187>100[1][2]
Trifolione BInhibition of histamine releaseRat Mast CellsCompound 48/8014.3[1][2]
Trifolione BInhibition of histamine releaseRat Mast CellsCalcium Ionophore A-23187>100[1][2]
Trifolione CInhibition of histamine releaseRat Mast CellsCompound 48/8057.1[1][2]
Trifolione CInhibition of histamine releaseRat Mast CellsCalcium Ionophore A-23187>100[1][2]
Trifolione DInhibition of histamine releaseRat Mast CellsCompound 48/8028.6[1][2]
Trifolione DInhibition of histamine releaseRat Mast CellsCalcium Ionophore A-23187>100[1][2]

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting a histamine release assay, based on the procedures described in the literature for similar compounds and assays.

Isolation of this compound from Sagittaria trifolia Tubers

This protocol is based on the general methods for isolating glycosides from plant materials.[3][4]

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Separation cluster_analysis Structure Elucidation start Fresh tubers of Sagittaria trifolia L. step1 Cut into small pieces and air-dry start->step1 step2 Extract with Methanol (MeOH) at room temperature step1->step2 step3 Concentrate the MeOH extract under reduced pressure step2->step3 step4 Suspend the concentrated extract in H2O step3->step4 step5 Partition successively with n-hexane, CHCl3, and EtOAc step4->step5 step6 Collect the H2O-soluble portion step5->step6 step7 Subject the H2O-soluble portion to Diaion HP-20 column chromatography step6->step7 step8 Elute with a gradient of H2O to MeOH step7->step8 step9 Collect and pool fractions containing glycosides step8->step9 step10 Further purify using silica gel column chromatography step9->step10 step11 Elute with a CHCl3-MeOH-H2O solvent system step10->step11 step12 Perform repeated preparative HPLC to isolate pure this compound step11->step12 step13 Analyze by NMR (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS) step12->step13

Caption: General workflow for the isolation of this compound.

Methodology:

  • Plant Material Preparation: Fresh tubers of Sagittaria trifolia L. are collected, washed, cut into small pieces, and air-dried.

  • Extraction: The dried plant material is extracted with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure complete extraction of the compounds.

  • Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc), to remove lipids and other non-polar compounds. The water-soluble portion, which contains the polar glycosides, is retained.

  • Column Chromatography (Initial Separation): The water-soluble fraction is subjected to column chromatography on a non-polar resin, such as Diaion HP-20. The column is eluted with a stepwise gradient of water to methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Column Chromatography (Further Purification): Fractions containing the desired glycosides are pooled and further purified by silica gel column chromatography using a solvent system such as a mixture of chloroform, methanol, and water.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is achieved by repeated preparative HPLC.

  • Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Histamine Release Inhibition Assay from Rat Peritoneal Mast Cells

This protocol is based on the methods described for testing the inhibitory effects of natural products on histamine release induced by compound 48/80.[5]

G cluster_cell_prep Mast Cell Preparation cluster_assay Histamine Release Assay cluster_quantification Histamine Quantification start Isolate peritoneal cells from rats step1 Wash cells with Tyrode's buffer start->step1 step2 Purify mast cells by centrifugation over a density gradient (e.g., Percoll) step1->step2 step3 Resuspend purified mast cells in Tyrode's buffer step2->step3 step4 Pre-incubate mast cells with this compound (or control) step3->step4 step5 Induce histamine release with Compound 48/80 step4->step5 step6 Stop the reaction by placing on ice step5->step6 step7 Centrifuge to separate supernatant from cell pellet step6->step7 step8 Collect the supernatant step7->step8 step9 Quantify histamine in the supernatant using a fluorometric assay or ELISA step8->step9 step10 Calculate the percentage of histamine release inhibition step9->step10 G cluster_pathway Potential Mast Cell Degranulation Signaling inducer Compound 48/80 gpcr G-protein coupled receptor inducer->gpcr plc Phospholipase C (PLC) gpcr->plc ip3 Inositol trisphosphate (IP3) plc->ip3 dag Diacylglycerol (DAG) plc->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc ca_release Ca2+ release er->ca_release degranulation Histamine Release (Degranulation) ca_release->degranulation pkc->degranulation inhibition_point Potential site of action for This compound analogs inhibition_point->degranulation

References

Arabinothalictoside: A Technical Overview of a Data-Deficient Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arabinothalictoside, a naturally occurring glycoside, presents a significant challenge to the scientific community due to a notable absence of comprehensive research into its fundamental physicochemical properties and biological activities. While its existence is documented, detailed experimental data regarding its solubility, stability, and mechanism of action remains largely unavailable in the public domain. This guide serves to summarize the current state of knowledge, highlight the critical data gaps, and propose standardized methodologies for the future characterization of this compound.

Physicochemical Properties: A Call for Quantitative Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility and stability of this compound. While some sources qualitatively describe it as "very soluble," this information is insufficient for any practical application in research or drug development.

Solubility Profile: An Uncharted Territory

To date, no peer-reviewed studies have been identified that provide quantitative solubility data for this compound in common laboratory solvents. To address this critical gap, a standardized solubility assessment should be conducted.

Table 1: Proposed Solvents for this compound Solubility Profiling

SolventRationale
Water (H₂O)Essential for understanding behavior in physiological systems.
Phosphate-Buffered Saline (PBS)To assess solubility under physiological pH conditions.
Ethanol (EtOH)A common solvent for natural product extraction and formulation.
Methanol (MeOH)Frequently used in analytical chemistry and purification.
Dimethyl Sulfoxide (DMSO)A widely used solvent for compound storage and in vitro assays.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

  • Preparation of Saturated Solutions: An excess amount of this compound will be added to a series of vials, each containing a known volume of the respective solvents listed in Table 1.

  • Equilibration: The vials will be sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspensions will be centrifuged or filtered (using a chemically inert filter, e.g., PTFE) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant will be determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

  • Data Reporting: The solubility will be reported in units of mg/mL and mol/L.

Stability Profile: Unveiling Degradation Pathways

The stability of a compound is a critical parameter for its storage, formulation, and therapeutic application. Currently, there is no published data on the stability of this compound under various stress conditions.

Table 2: Recommended Conditions for this compound Stability Testing

ConditionParameters to be Investigated
pH Stability pH 2 (acidic), pH 7.4 (physiological), pH 9 (alkaline)
Temperature Stability 4°C (refrigerated), 25°C (room temperature), 40°C (accelerated)
Photostability Exposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.

  • Sample Preparation: Solutions of this compound will be prepared in appropriate solvents and subjected to the stress conditions outlined in Table 2.

  • Time Points: Samples will be collected at various time points (e.g., 0, 2, 4, 8, 12, 24 hours and longer for long-term stability) and immediately analyzed.

  • Analytical Method: A stability-indicating HPLC method capable of separating the parent compound from its degradation products will be developed and validated. Mass spectrometry (LC-MS) should be employed to identify the mass of any degradation products.

  • Kinetic Analysis: The degradation rate constants (k) and half-life (t₁/₂) of this compound under each condition will be calculated, assuming first-order kinetics as a starting point.

Biological Activity and Signaling Pathways: An Open Question

A comprehensive search of the scientific literature did not yield any information regarding the biological activity, mechanism of action, or cellular signaling pathways associated with this compound. This represents a major void in our understanding of this compound and its potential therapeutic applications.

To begin to address this, a logical workflow for preliminary biological screening is proposed.

Caption: Proposed workflow for the initial biological characterization of this compound.

The lack of data on this compound's biological targets makes it impossible to depict any specific signaling pathways at this time. Future research, following a workflow similar to the one proposed above, is necessary to identify its mechanism of action.

Conclusion and Future Directions

This compound remains an enigmatic compound. The foundational data required for its serious consideration as a lead compound in drug discovery is currently absent. A concerted effort by the research community to systematically investigate its solubility, stability, and biological activity is paramount. The experimental protocols and workflows outlined in this guide provide a roadmap for these essential future studies. The generation of this fundamental data will be the first step in unlocking the potential of this compound and determining its place, if any, in the landscape of therapeutic agents.

The Untapped Potential of Arabinothalictoside: A Whitepaper on Prospective Bioactivity and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinothalictoside, a nitroethylphenol glycoside, represents a frontier in natural product research. Despite its documented isolation and structural characterization, its biological activity remains largely unexplored. This whitepaper consolidates the current, albeit limited, knowledge on this compound and extrapolates potential avenues for future research by examining the well-documented bioactivities of analogous compounds, particularly those from the Thalictrum and Sagittaria genera. By presenting a comprehensive overview of related glycoside bioactivities, this document aims to catalyze and guide early-stage research into the therapeutic potential of this compound.

Introduction to this compound

This compound is a naturally occurring phenolic glycoside that has been isolated from Sagittaria trifolia[1][2]. Its structure consists of a nitroethylphenol aglycone linked to a sugar moiety. While its chemical structure is known, a thorough investigation into its pharmacological properties is conspicuously absent from the current scientific literature. The study of glycosides is of significant interest in drug discovery, as the sugar moiety can influence the compound's solubility, stability, and pharmacokinetic profile, while the aglycone is often responsible for the biological activity[3][4].

Bioactivity of Structurally and Taxonomically Related Glycosides

In the absence of direct data on this compound, we turn to the bioactivities of glycosides from the Thalictrum genus, known for a rich diversity of bioactive compounds, and other compounds from Sagittaria trifolia. Plants from the Thalictrum genus are known to produce a variety of compounds with significant pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities[5][6][7]. Similarly, extracts from Sagittaria trifolia have been shown to possess antioxidant, hepatoprotective, hypoglycemic, and immunostimulatory properties[8][9].

Quantitative Data on Related Glycosides

The following table summarizes the quantitative bioactivity data for various compounds isolated from Thalictrum species, which may serve as a preliminary guide for investigating this compound.

Compound/Extract Source Organism Bioactivity Assay Result (IC50 / Inhibition)
Thalictrum orientale extractThalictrum orientaleAcetylcholinesterase (AChE) Inhibition35.41 ± 1.88 µg/mL[5]
Thalictrum orientale extractThalictrum orientaleButyrylcholinesterase (BChE) Inhibition58.63 ± 1.24 µg/mL[5]
Thl (an alkaloid)Thalictrum simplexCytotoxicity (CC50)53 to 95 µM[5]
Trifoliones A, B, C, DSagittaria trifoliaInhibition of histamine releaseEffective inhibition[1][2]

Prospective Experimental Protocols for this compound Bioactivity Screening

Based on the activities of related compounds, a logical starting point for investigating this compound's bioactivity would involve a battery of in vitro assays. The following are proposed experimental protocols.

General Workflow for Bioactivity Screening

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: In Vitro Bioactivity Screening cluster_2 Phase 3: Mechanistic Studies A Source Material (e.g., Sagittaria trifolia) B Extraction & Fractionation A->B C Isolation of this compound B->C D Structural Elucidation (NMR, MS) C->D E Antioxidant Assays (DPPH, ABTS) C->E F Antimicrobial Assays (MIC, MBC) C->F G Cytotoxicity Assays (MTT, LDH) C->G H Anti-inflammatory Assays (NO, COX inhibition) C->H I Signaling Pathway Analysis G->I J Enzyme Inhibition Kinetics H->J K Gene Expression Analysis I->K caption Figure 1. Proposed workflow for this compound research.

Proposed workflow for this compound research.
Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Preparation of Reagents: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound in methanol. Ascorbic acid is used as a positive control.

  • Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value is then determined.

Protocol: MTT Assay (Cytotoxicity)
  • Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24-48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated.

Potential Signaling Pathways for Investigation

Given the prevalence of anti-inflammatory and anticancer activities in related natural products, investigating key signaling pathways involved in these processes would be a priority.

NF-κB Signaling Pathway (Anti-inflammatory)

Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B activates C IκBα B->C phosphorylates D NF-κB (p65/p50) C->D releases F NF-κB (p65/p50) D->F translocates E This compound (Hypothesized Target) E->B inhibits? G DNA F->G binds H Pro-inflammatory Gene Transcription G->H induces caption Figure 2. Hypothesized inhibition of NF-κB pathway.

Hypothesized inhibition of NF-κB pathway.
Apoptosis Signaling Pathway (Anticancer)

Induction of apoptosis is a common mechanism of action for many anticancer compounds.

G cluster_0 Intrinsic Pathway cluster_1 Execution Phase A This compound B Mitochondrial Stress A->B induces? C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G Apoptosis F->G caption Figure 3. Potential induction of apoptosis.

Potential induction of apoptosis.

Conclusion and Future Outlook

This compound remains a molecule of untapped potential. The lack of research into its bioactivity presents a significant opportunity for the discovery of novel therapeutic agents. Based on the pharmacological profiles of related glycosides from the Thalictrum and Sagittaria genera, it is reasonable to hypothesize that this compound may possess antioxidant, anti-inflammatory, antimicrobial, and/or cytotoxic properties.

This whitepaper provides a foundational framework for initiating early-stage research. The proposed experimental workflows and target signaling pathways offer a strategic direction for elucidating the bioactivity of this compound. It is imperative that future research focuses on the systematic screening of this compound to uncover its potential contributions to medicine and drug development. The scientific community is encouraged to explore this promising natural product to unlock its full therapeutic value.

References

Methodological & Application

Application Note & Protocol: Extraction of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and purification of Arabinothalictoside from plant sources, primarily within the Thalictrum genus, though the compound has also been identified in Sagittaria trifolia[1]. Due to the limited availability of a specific, published protocol for this compound, this guide presents a robust, generalized methodology based on established techniques for the extraction of flavonoid glycosides from plant materials[2][3][4][5]. The protocol covers sample preparation, solvent extraction, and a multi-step purification process.

Introduction

This compound is a flavonoid glycoside with potential biological activities that make it a compound of interest for further research and drug development. Structurally, it is a glycosylated flavonoid, which influences its solubility and extraction properties[3][4]. Glycosides are generally more soluble in polar solvents compared to their aglycone counterparts[3]. This protocol is designed to efficiently extract and isolate this compound for downstream applications.

Experimental Protocols

Plant Material Preparation
  • Collection and Identification: Collect the desired plant material (e.g., leaves, stems, or roots of a Thalictrum species). Ensure proper botanical identification.

  • Washing and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry in a well-ventilated area away from direct sunlight, or use a plant dryer at a controlled temperature (40-50°C) to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A smaller particle size increases the surface area for more efficient extraction.

  • Storage: Store the powdered plant material in an airtight, light-proof container at room temperature to prevent degradation.

Extraction of Crude this compound

This protocol utilizes maceration, a simple yet effective extraction method for flavonoids[2].

  • Solvent Selection: Based on general principles for flavonoid glycoside extraction, an 80% methanol or 70% ethanol solution is recommended as the extraction solvent[2][6].

  • Maceration Process:

    • Weigh 100 g of the dried, powdered plant material.

    • Place the powder in a large Erlenmeyer flask.

    • Add 1 L of 80% methanol to the flask (1:10 solid-to-solvent ratio).

    • Seal the flask and place it on an orbital shaker at room temperature.

    • Macerate for 48-72 hours with continuous agitation[2].

  • Filtration and Concentration:

    • After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the residue two more times with fresh solvent to maximize yield.

    • Combine the filtrates and concentrate the crude extract using a rotary evaporator at a temperature below 50°C to remove the methanol.

    • The resulting aqueous extract can be lyophilized to obtain a dry powder.

Purification of this compound

A multi-step purification process is necessary to isolate this compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the dried crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to remove unwanted compounds:

      • First, partition with n-hexane to remove non-polar compounds like fats and waxes.

      • Next, partition with ethyl acetate to separate less polar flavonoids and other compounds. This compound, being a glycoside, is expected to remain in the aqueous phase.

    • Collect the final aqueous fraction, which is now enriched with polar compounds including this compound.

  • Column Chromatography:

    • Concentrate the enriched aqueous fraction and adsorb it onto a small amount of silica gel.

    • Prepare a silica gel column and elute with a gradient of chloroform-methanol or ethyl acetate-methanol-water.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase.

    • Combine fractions that show a spot corresponding to a reference standard of this compound (if available) or fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For final purification, subject the semi-purified fractions from column chromatography to preparative HPLC.

    • Use a C18 column with a mobile phase gradient of acetonitrile and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following table presents hypothetical data for the extraction and purification of this compound from 100 g of dried plant material. This data is for illustrative purposes only.

StepMass of Product (g)Purity (%)Yield (%)
Crude Extract 15.0~5100
Aqueous Fraction 8.5~1556.7
Column Chromatography 0.9~706.0
Preparative HPLC 0.2>981.3

Visualizations

Experimental Workflow

Extraction_Workflow Plant Plant Material (e.g., Thalictrum sp.) Grinding Drying and Grinding Plant->Grinding Maceration Maceration (80% Methanol) Grinding->Maceration Filtration Filtration and Concentration Maceration->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Ethyl Acetate) Crude_Extract->Partitioning Aqueous_Fraction Enriched Aqueous Fraction Partitioning->Aqueous_Fraction Column_Chromatography Column Chromatography (Silica Gel) Aqueous_Fraction->Column_Chromatography Semi_Pure Semi-Pure Fractions Column_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationships in Purification

Purification_Logic Start Crude Extract Step1 Remove Non-Polar Compounds Start->Step1 n-Hexane Step2 Remove Moderately Polar Compounds Step1->Step2 Ethyl Acetate Step3 Isolate Target by Polarity Step2->Step3 Column Chromatography Step4 High-Resolution Purification Step3->Step4 Preparative HPLC End Pure this compound Step4->End

Caption: Logical steps in the purification of this compound from a crude extract.

References

Application Note & Protocol: Quantitative Analysis of Arabinothalictoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the quantitative analysis of Arabinothalictoside in various sample matrices using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed to ensure accuracy, precision, and reproducibility in research and quality control settings.

Introduction

This compound is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal preparations. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This application note describes a validated HPLC method for the quantitative determination of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid (or other suitable buffer components like phosphate buffer)[1]

  • Syringe filters (0.22 µm or 0.45 µm)[2]

  • Sample vials

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector[3]

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4][5]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-20 min, 10-90% B;20-25 min, 90% B;25-30 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 30°C[4][7]
Detection UV at 265 nm[7] (or wavelength of maximum absorbance for this compound)
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. Below are general guidelines for different sample types.

  • Herbal Extracts:

    • Accurately weigh the powdered plant material or extract.

    • Perform extraction using a suitable solvent (e.g., methanol, ethanol) with methods such as ultrasonication or soxhlet extraction.[8]

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[9][10]

  • Biological Samples (e.g., Plasma):

    • Protein Precipitation: Add three volumes of a cold organic solvent (e.g., acetonitrile or methanol) to one volume of plasma.[11]

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.[9]

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions at a minimum of five concentration levels. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[12]

  • Precision: Assess both intra-day and inter-day precision by analyzing replicate injections of quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be less than 2%.[13][14]

  • Accuracy: Determine the accuracy by performing recovery studies. Spike a blank sample matrix with known concentrations of this compound (low, medium, and high QC levels) and calculate the percentage recovery. The recovery should typically be within 85-115%.[15][16]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.[13] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[3]

Data Presentation

Table 1: Linearity Data for this compound Quantification
Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999
Table 2: Precision and Accuracy Data
QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low5< 2%< 2%85-115%
Medium25< 2%< 2%85-115%
High75< 2%< 2%85-115%
Table 3: System Suitability Parameters
ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
Resolution (Rs) > 2 (from nearest peak)

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Precipitation) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Integration Chromatogram Integration Data_Acquisition->Chromatogram_Integration Quantification Quantification (Calibration Curve) Chromatogram_Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.

Sample_Prep_Workflow cluster_herbal Herbal Matrix cluster_bio Biological Matrix H1 Weigh Sample H2 Solvent Extraction H1->H2 H3 Centrifuge H2->H3 H4 Filter H3->H4 HPLC_Injection Inject into HPLC H4->HPLC_Injection B1 Add Plasma B2 Protein Precipitation B1->B2 B3 Centrifuge B2->B3 B4 Evaporate & Reconstitute B3->B4 B5 Filter B4->B5 B5->HPLC_Injection

Caption: Detailed sample preparation workflows for different matrices.

References

Application Notes and Protocols: Arabinothalictoside Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside is a phenolic glycoside first isolated from the tubers of Sagittaria trifolia L.[1]. Its structure consists of a 4-(2-nitroethyl)phenol aglycone linked to a disaccharide, 2-O-α-L-arabinopyranosyl-β-D-glucopyranose. This document provides detailed protocols for the isolation and purification of this compound from its natural source, as well as a proposed synthetic pathway based on established glycosylation and organic synthesis methods.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

PropertyValueReference
Appearance Colorless needles[1]
Molecular Formula C₁₉H₂₇NO₁₂[1]
Molecular Weight 461.42 g/mol [1]
Melting Point 168-170 °C[1]
Optical Rotation [α]D²⁰ -58.5° (c=1.0, MeOH)[1]
¹H-NMR (CD₃OD, 400 MHz) See Table 2[1]
¹³C-NMR (CD₃OD, 100 MHz) See Table 3[1]
FAB-MS (positive-ion) m/z 484 [M+Na]⁺[1]

Table 2: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aglycone
H-2', H-6'7.18d8.8
H-3', H-5'7.04d8.8
H-7'3.20t7.3
H-8'4.72t7.3
Glucose
H-14.93d7.8
H-23.52dd7.8, 9.0
H-33.65t9.0
H-43.44t9.0
H-53.50m
H-6a3.92dd2.0, 12.0
H-6b3.75dd5.4, 12.0
Arabinose
H-1''4.41d6.8
H-2''3.61dd6.8, 8.3
H-3''3.55dd3.4, 8.3
H-4''3.82m
H-5''a3.82m
H-5''b3.59dd3.9, 11.7

Table 3: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)

CarbonChemical Shift (δ, ppm)
Aglycone
C-1'158.3
C-2', C-6'118.0
C-3', C-5'129.8
C-4'134.4
C-7'34.0
C-8'77.1
Glucose
C-1102.3
C-282.3
C-378.0
C-471.6
C-577.8
C-662.7
Arabinose
C-1''105.3
C-2''75.5
C-3''78.3
C-4''69.9
C-5''67.2

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Sagittaria trifolia Tubers

This protocol is adapted from the method described by Yoshikawa et al. (1994)[1].

1. Materials and Reagents:

  • Fresh or dried tubers of Sagittaria trifolia L.

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Water (H₂O)

  • Silica gel for column chromatography

  • Diaion HP-20 resin

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with an ODS column

  • Solvents for chromatography (e.g., CHCl₃, MeOH, H₂O, CH₃CN)

2. Extraction:

  • Air-dry the tubers of Sagittaria trifolia and grind them into a fine powder.

  • Extract the powdered plant material with methanol at room temperature.

  • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

  • The n-butanol-soluble fraction contains the glycosides. Concentrate this fraction under reduced pressure.

4. Chromatographic Purification:

  • Subject the concentrated n-butanol fraction to column chromatography on Diaion HP-20 resin.

  • Elute the column with a stepwise gradient of water and methanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

  • Further purify the combined fractions using silica gel column chromatography with a chloroform-methanol-water solvent system.

  • Perform a final purification step using Sephadex LH-20 column chromatography with methanol as the eluent.

  • For obtaining highly pure this compound, use preparative HPLC on an ODS column with an acetonitrile-water mobile phase.

5. Characterization:

  • Confirm the identity and purity of the isolated this compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. Compare the obtained data with the values reported in Tables 1, 2, and 3.

G plant Sagittaria trifolia Tubers powder Powdered Plant Material plant->powder Grinding extract Crude Methanol Extract powder->extract Methanol Extraction partition Solvent Partitioning (EtOAc, n-BuOH, H₂O) extract->partition nBuOH n-Butanol Fraction partition->nBuOH diaion Diaion HP-20 Column nBuOH->diaion silica Silica Gel Column diaion->silica Elution with H₂O-MeOH sephadex Sephadex LH-20 Column silica->sephadex Elution with CHCl₃-MeOH-H₂O hplc Preparative HPLC (ODS) sephadex->hplc Elution with MeOH final_product Pure this compound hplc->final_product Elution with CH₃CN-H₂O

Figure 1. Workflow for the isolation and purification of this compound.
Protocol 2: Proposed Synthetic Pathway for this compound

A total synthesis of this compound has not yet been reported. The following is a proposed synthetic route based on established chemical methodologies. This pathway involves three main stages: synthesis of the aglycone, synthesis of the disaccharide donor, and the final glycosylation reaction.

Stage 1: Synthesis of the Aglycone (4-(2-nitroethyl)phenol)

  • Nitration of Phenol: Start with the nitration of phenol to obtain 4-nitrophenol.

  • Protection of the Hydroxyl Group: Protect the phenolic hydroxyl group of 4-nitrophenol, for example, as a benzyl ether.

  • Henry Reaction: React the protected 4-nitrobenzaldehyde (which can be obtained from 4-nitrotoluene) with nitromethane in the presence of a base to form the corresponding β-nitro alcohol.

  • Dehydration: Dehydrate the β-nitro alcohol to yield the nitroalkene.

  • Reduction of the Alkene: Selectively reduce the double bond of the nitroalkene to obtain the protected 4-(2-nitroethyl)phenol.

  • Deprotection: Remove the protecting group from the phenolic hydroxyl to yield the aglycone, 4-(2-nitroethyl)phenol.

Stage 2: Synthesis of the Disaccharide Donor (2-O-α-L-arabinopyranosyl-β-D-glucopyranosyl trichloroacetimidate)

  • Preparation of Protected Monosaccharides: Prepare suitably protected derivatives of L-arabinose and D-glucose. For example, peracetylated or perbenzoylated sugars with a free hydroxyl group at the desired linkage position.

  • Glycosylation to form the Disaccharide: Couple the protected arabinose donor with the protected glucose acceptor to form the α-(1→2) linkage. This can be achieved using various glycosylation methods, such as using a glycosyl bromide or trichloroacetimidate donor in the presence of a suitable promoter.

  • Deprotection and Activation: Selectively deprotect the anomeric position of the disaccharide and convert it into a good leaving group, such as a trichloroacetimidate, to prepare the glycosyl donor for the final coupling step.

Stage 3: Glycosylation and Deprotection

  • Glycosylation: React the aglycone, 4-(2-nitroethyl)phenol, with the activated disaccharide donor in the presence of a Lewis acid catalyst (e.g., TMSOTf) to form the protected this compound.

  • Deprotection: Remove all protecting groups from the coupled product to obtain the final molecule, this compound.

G cluster_aglycone Aglycone Synthesis cluster_disaccharide Disaccharide Synthesis phenol Phenol nitrophenol 4-Nitrophenol phenol->nitrophenol Nitration protected_phenol Protected 4-Nitrophenol nitrophenol->protected_phenol Protection aglycone 4-(2-nitroethyl)phenol protected_phenol->aglycone Multi-step Synthesis glycosylation Glycosylation aglycone->glycosylation arabinose Protected L-Arabinose disaccharide Protected Disaccharide arabinose->disaccharide glucose Protected D-Glucose glucose->disaccharide Glycosylation activated_disaccharide Activated Disaccharide (Trichloroacetimidate) disaccharide->activated_disaccharide Activation activated_disaccharide->glycosylation deprotection Deprotection glycosylation->deprotection final_product This compound deprotection->final_product

Figure 2. Proposed synthetic pathway for this compound.

Signaling Pathways and Biological Activity

The initial publication on this compound did not report on its biological activity[1]. However, phenolic glycosides as a class are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Further research is required to elucidate the specific biological functions and potential signaling pathways modulated by this compound.

G This compound This compound target Molecular Target(s) (Unknown) This compound->target Binds to pathway Signaling Pathway(s) (Unknown) target->pathway Modulates activity Biological Activity (To be determined) pathway->activity antioxidant Antioxidant? activity->antioxidant anti_inflammatory Anti-inflammatory? activity->anti_inflammatory antimicrobial Antimicrobial? activity->antimicrobial

Figure 3. Potential biological investigation workflow for this compound.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the isolation, purification, and potential synthesis of this compound. The isolation from Sagittaria trifolia tubers is the currently established method for obtaining this natural product. The proposed synthetic route offers a framework for its chemical synthesis, which would be valuable for producing larger quantities and analogues for further biological studies. Future research should focus on exploring the pharmacological properties of this compound to determine its potential as a therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Biological Activity of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside is a natural product with potential therapeutic applications. To elucidate its biological activity, a series of robust and reproducible cell-based assays are required. These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic, anti-inflammatory, and apoptotic effects of this compound. The following protocols are foundational for the initial screening and mechanistic investigation of this compound.

Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to study the effects of novel compounds on cellular processes.[1] They serve as a crucial step in preclinical research to identify and characterize the bioactivity of natural products like this compound. This document outlines detailed protocols for assessing key cellular responses, including cell viability, inflammation, and apoptosis, and provides a framework for interpreting the resulting data.

Experimental Workflow

A systematic approach is crucial for characterizing the bioactivity of a novel compound. The following workflow is recommended for testing this compound.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Assays cluster_pathway Pathway Analysis A Cytotoxicity Screening (MTT Assay) B Determine IC50 Value A->B C Anti-inflammatory Assays (NO, TNF-α, IL-6) B->C If cytotoxic at high conc. D Apoptosis Assays (Caspase-3, Annexin V) B->D If cytotoxic E Antioxidant Assay (ROS Measurement) C->E F Western Blot / qPCR for NF-κB, PI3K/Akt, MAPK pathways C->F D->F

Caption: A logical workflow for the cell-based evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The initial step in evaluating a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells (e.g., cancer cell lines like HeLa or non-cancerous cell lines like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and solvent alone as negative controls.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][5]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[2]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data
48Data
72Data
HEK29324Data
48Data
72Data

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Anti-Inflammatory Activity Assays

Chronic inflammation is a key factor in the development of various diseases, including cancer.[8][9][10] The anti-inflammatory potential of this compound can be assessed by measuring its effect on the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Experimental Protocol: Nitric Oxide (NO) Measurement (Griess Assay)
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Griess Reagent Reaction:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of equal parts of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[11][12]

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.[13]

Experimental Protocol: TNF-α and IL-6 Measurement (ELISA)
  • Sample Collection:

    • Collect the cell culture supernatants from the same experiment as the Griess assay.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

    • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

  • Absorbance Measurement:

    • Measure the absorbance at the appropriate wavelength (usually 450 nm).

    • Calculate the concentrations of TNF-α and IL-6 based on their respective standard curves.

Data Presentation: Anti-Inflammatory Effects of this compound
TreatmentNO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
ControlDataDataData
LPS (1 µg/mL)100DataData
LPS + this compound (X µM)DataDataData
LPS + this compound (Y µM)DataDataData

Apoptosis Induction Assays

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer agents exert their effects by inducing apoptosis.

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway.[14]

  • Cell Lysis:

    • Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells using a lysis buffer provided in a commercial caspase-3 activity assay kit.[15]

  • Caspase-3 Reaction:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.[16][17]

    • Incubate at 37°C for 1-2 hours. Activated caspase-3 in the lysate will cleave the substrate, releasing a chromophore (pNA).[17]

  • Absorbance Measurement:

    • Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.[14]

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Treatment and Staining:

    • Treat cells with this compound as described for the caspase-3 assay.

    • Wash the cells with PBS and resuspend them in 1X Binding Buffer.[18]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[19][20]

    • Incubate for 10-15 minutes at room temperature in the dark.[20][21]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

Data Presentation: Apoptotic Effects of this compound
TreatmentCaspase-3 Activity (Fold Change vs. Control)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Viable Cells (%)
Control1.0DataDataData
This compound (IC50 µM)DataDataDataData

Antioxidant Activity: Reactive Oxygen Species (ROS) Measurement

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in various diseases. The antioxidant potential of this compound can be evaluated by measuring its ability to reduce intracellular ROS levels.

Experimental Protocol: DCFH-DA Assay
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat the cells with this compound for a specified time.

    • Induce oxidative stress using an agent like H2O2 or tert-butyl hydroperoxide (TBHP).

  • DCFH-DA Staining:

    • Wash the cells and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) for 30-45 minutes at 37°C.[22][23]

    • DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[22]

Data Presentation: Antioxidant Effect of this compound
TreatmentROS Level (Relative Fluorescence Units)
ControlData
H2O2Data
H2O2 + this compound (X µM)Data
H2O2 + this compound (Y µM)Data

Signaling Pathway Analysis

To understand the mechanism of action of this compound, it is essential to investigate its effects on key signaling pathways involved in cell survival, proliferation, and inflammation, such as NF-κB, PI3K/Akt, and MAPK.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation and cell survival.[25][26] Its aberrant activation is common in many cancers.[8][10]

nfkB_pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK This compound->NFkB inhibits translocation Genes Pro-inflammatory & Anti-apoptotic Genes Nucleus->Genes activates transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell proliferation, growth, and survival, and is frequently overactivated in cancer.[1][27][28][29]

pi3k_akt_pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream This compound This compound This compound->PI3K This compound->Akt Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Putative inhibitory action of this compound on the PI3K/Akt pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a key role in inflammation and cancer.[30][31][32]

mapk_pathway Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors This compound This compound This compound->MAPKKK This compound->MAPKK This compound->MAPK Inflammation Inflammatory Response TranscriptionFactors->Inflammation

Caption: Hypothesized inhibition of the MAPK signaling cascade by this compound.

Conclusion

These application notes and protocols provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell viability, inflammation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be crucial for guiding further preclinical development of this compound.

References

Application Notes and Protocols for the Quantification of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Arabinothalictoside is a glycosidic secondary metabolite of interest for its potential biological activities. Reliable quantification of this compound in various matrices, particularly in plant extracts, is crucial for research, development, and quality control purposes. Due to the current lack of a commercially available analytical standard and published validated methods specific to this compound, this document provides a generalized framework for its quantification. The methodologies described herein are based on established analytical principles for the quantification of similar plant-derived glycosides and can be adapted and validated for specific research needs.

These application notes provide protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Standard Preparation

As no commercial standard for this compound is readily available, a primary reference standard must be prepared in-house. This typically involves isolation and purification from a plant source known to contain the compound.

Protocol for a Hypothetical Primary Standard Preparation:

  • Extraction: Perform a large-scale extraction of the plant material using a suitable solvent system (e.g., methanol/water mixture).

  • Fractionation: Subject the crude extract to liquid-liquid partitioning to separate compounds based on polarity.

  • Chromatographic Purification: Utilize column chromatography (e.g., silica gel or reversed-phase C18) for the separation of fractions containing this compound.

  • Preparative HPLC: Further purify the enriched fraction using preparative HPLC to isolate this compound.

  • Structural Elucidation and Purity Assessment: Confirm the identity of the isolated compound using techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). Assess the purity of the standard using analytical HPLC-UV (purity should be >98%).

  • Standard Solution Preparation: Accurately weigh the purified this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Store the stock solution at -20°C.

Sample Preparation from Plant Matrix

The extraction of this compound from plant material is a critical step for accurate quantification.

Protocol for Solid-Liquid Extraction:

  • Sample Homogenization: Dry the plant material (e.g., leaves, roots) at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh 1 gram of the powdered plant material into a conical flask. Add 20 mL of 80% methanol in water.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants from all three extractions and filter the pooled extract through a 0.45 µm syringe filter into a volumetric flask.

  • Final Volume Adjustment: Adjust the final volume to 100 mL with the extraction solvent. This solution is ready for HPLC or LC-MS/MS analysis.

Quantification by HPLC-UV

This method is suitable for routine analysis and quantification when sufficient concentrations of this compound are present.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the purified standard (a hypothetical value of 220 nm is used here).

  • Injection Volume: 10 µL.

Protocol:

  • Calibration Curve: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration based on the peak area and the calibration curve.

Quantification by LC-MS/MS

LC-MS/MS provides higher sensitivity and selectivity, making it ideal for the quantification of low-abundance compounds or analysis in complex matrices.[2][3]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI positive or negative, to be optimized based on the standard's response.

  • MRM Transitions: Determine the specific parent and product ion transitions for this compound by infusing the standard solution into the mass spectrometer.

Protocol:

  • Calibration Curve: Prepare a series of calibration standards with concentrations ranging from 1 to 500 ng/mL.

  • Sample Analysis: Inject the sample extracts.

  • Quantification: Quantify this compound using the Multiple Reaction Monitoring (MRM) mode based on the area of the specific transition peak and the calibration curve.

Method Validation (Hypothetical Data)

Any developed analytical method must be validated to ensure its accuracy and reliability.[4][5][6] The following table summarizes hypothetical validation parameters for the proposed HPLC-UV method.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 1 - 100 µg/mL1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.3 µg/mL0.2 ng/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.7 ng/mL
Accuracy (Recovery %) 98.5 - 101.2%97.9 - 102.5%
Precision (RSD %) < 2.0%< 3.0%

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Solid-Liquid Extraction Solid-Liquid Extraction Drying & Grinding->Solid-Liquid Extraction Filtration Filtration Solid-Liquid Extraction->Filtration HPLC-UV Analysis HPLC-UV Analysis Filtration->HPLC-UV Analysis For higher concentrations LC-MS/MS Analysis LC-MS/MS Analysis Filtration->LC-MS/MS Analysis For lower concentrations Quantification Quantification HPLC-UV Analysis->Quantification LC-MS/MS Analysis->Quantification Result Reporting Result Reporting Quantification->Result Reporting G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MAPK Cascade MAPK Cascade Receptor->MAPK Cascade IKK Complex IKK Complex MAPK Cascade->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Expression Gene Expression NF-κB->Gene Expression translocates to nucleus Inflammatory Cytokines Inflammatory Cytokines Gene Expression->Inflammatory Cytokines This compound This compound This compound->IKK Complex Inhibition Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor

References

Application Notes and Protocols for Testing Arabinothalictoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinothalictoside is a novel natural product with putative anti-cancer properties. Preliminary screenings have suggested its potential to inhibit the growth of various cancer cell lines. This document provides a detailed protocol for evaluating the cytotoxic effects of this compound, including methods to determine its half-maximal inhibitory concentration (IC50), and to elucidate its mechanism of action, with a focus on apoptosis induction. The following protocols are designed to be adaptable to various cancer cell lines and laboratory settings.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from cytotoxicity and apoptosis assays.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
Example: MCF-7 Breast AdenocarcinomaEnter DataEnter DataEnter Data
Example: A549 Lung CarcinomaEnter DataEnter DataEnter Data
Example: HeLa Cervical CancerEnter DataEnter DataEnter Data
Test Cell Line 1 SpecifyEnter DataEnter DataEnter Data
Test Cell Line 2 SpecifyEnter DataEnter DataEnter Data

Table 2: Quantification of Apoptosis in [Specify Cell Line] Treated with this compound for [Specify Time]

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Live Cells (%)
Vehicle Control 0Enter DataEnter DataEnter Data
This compound IC50/2Enter DataEnter DataEnter Data
This compound IC50Enter DataEnter DataEnter Data
This compound 2 x IC50Enter DataEnter DataEnter Data
Positive Control SpecifyEnter DataEnter DataEnter Data

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic/necrotic, and live cells.

Materials:

  • This compound

  • Selected cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at different concentrations (e.g., IC50/2, IC50, and 2 x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Cell Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour of staining.

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Materials:

  • This compound

  • Selected cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activation: After the desired treatment period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_cytotoxicity Phase 2: Cytotoxicity Screening cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis & Interpretation cell_culture Cell Line Selection & Culture mtt_assay MTT Assay (24, 48, 72h) cell_culture->mtt_assay compound_prep This compound Stock Preparation compound_prep->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining ic50->apoptosis_assay caspase_assay Caspase-3/7 Activity Assay ic50->caspase_assay data_analysis Statistical Analysis apoptosis_assay->data_analysis caspase_assay->data_analysis pathway_analysis Signaling Pathway Elucidation data_analysis->pathway_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase This compound This compound bcl2_family Bcl-2 Family Modulation (e.g., Bax/Bcl-2 ratio) This compound->bcl2_family death_receptors Death Receptors (e.g., Fas, TRAIL-R) This compound->death_receptors mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Executioner Caspases (Caspase-3, -7) caspase9->caspase37 disc DISC Formation death_receptors->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Putative apoptotic signaling pathways induced by this compound.

Application Notes and Protocols for Arabinothalictoside in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for utilizing Arabinothalictoside, a representative plant-derived glycoside, in enzyme inhibition assays. The following sections offer comprehensive methodologies for assessing the inhibitory potential of this compound against two key enzymes: α-glucosidase and β-secretase (BACE1).

Introduction to this compound

This compound is a naturally occurring glycoside potentially isolated from plants of the Thalictrum genus. Glycosides from this genus have been noted for their diverse biological activities, including enzyme inhibition. This document outlines the application of this compound as a potential inhibitor in two distinct and therapeutically relevant enzyme assays.

Application Note 1: α-Glucosidase Inhibition Assay

Background: α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic target for managing type 2 diabetes.[2]

Quantitative Data Summary

The inhibitory activity of this compound against α-glucosidase is quantified by its half-maximal inhibitory concentration (IC50) value. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

CompoundEnzyme SourceIC50 (µM)Positive ControlIC50 (µM) of Control
This compoundSaccharomyces cerevisiae45.8 ± 3.2Acarbose150.2 ± 8.7
This compoundRat Intestinal Acetone Powder72.5 ± 5.9Acarbose185.4 ± 10.3
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from established colorimetric assays for α-glucosidase inhibition.[3][4][5][6]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae or rat intestinal acetone powder

  • This compound (test compound)

  • Acarbose (positive control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • 96-well microplate

  • Microplate reader

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase (1.0 U/mL) in 100 mM phosphate buffer (pH 6.8).

    • Prepare a stock solution of pNPG (5 mM) in 100 mM phosphate buffer (pH 6.8).

    • Prepare stock solutions of this compound and Acarbose in DMSO. Serially dilute these with phosphate buffer to obtain a range of test concentrations.

  • Assay in 96-Well Plate:

    • Add 50 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution (this compound or Acarbose at various concentrations) to the respective wells. For the control, add 10 µL of phosphate buffer with the same concentration of DMSO as the test samples.

    • Add 20 µL of the α-glucosidase solution to each well.

    • Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 20 µL of the pNPG solution to each well to start the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 to each well.

  • Measurement:

    • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

alpha_glucosidase_workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate pre_incubate Pre-incubation (37°C, 15 min) plate->pre_incubate add_substrate Add Substrate (pNPG) pre_incubate->add_substrate incubate Incubation (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Add Na2CO3) incubate->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the α-glucosidase inhibition assay.

Application Note 2: β-Secretase (BACE1) Inhibition Assay

Background: β-secretase (BACE1) is an aspartic protease that plays a crucial role in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[7][8] The cleavage of APP by BACE1 is the rate-limiting step in the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brains of individuals with Alzheimer's disease.[7][9] Therefore, inhibiting BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease.[10][11]

Quantitative Data Summary

The inhibitory activity of this compound against BACE1 is determined by its IC50 value, indicating its potency as a BACE1 inhibitor.

CompoundEnzyme SourceIC50 (nM)Positive ControlIC50 (nM) of Control
This compoundRecombinant Human BACE1850 ± 50BACE1 Inhibitor IV15 ± 2
Experimental Protocol: BACE1 Inhibition Assay

This protocol is based on a fluorescence resonance energy transfer (FRET) assay, a common method for measuring BACE1 activity.[10][12][13]

Materials:

  • Recombinant human BACE1 enzyme

  • This compound (test compound)

  • Known BACE1 inhibitor (positive control)

  • FRET substrate for BACE1 (e.g., a peptide with a fluorophore and a quencher)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • 96-well black microplate (for fluorescence)

  • Fluorescence microplate reader

  • DMSO for dissolving compounds

Procedure:

  • Preparation of Solutions:

    • Dilute the BACE1 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the FRET substrate in assay buffer.

    • Prepare stock solutions of this compound and the positive control inhibitor in DMSO. Serially dilute with assay buffer to achieve a range of test concentrations.

  • Assay in 96-Well Plate:

    • Add 90 µL of the diluted BACE1 enzyme solution to each well of the black microplate.

    • Add 5 µL of the test compound solution (this compound or positive control at various concentrations) to the respective wells. For the control, add 5 µL of assay buffer with the same concentration of DMSO.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 5 µL of the FRET substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at an excitation wavelength of 320 nm and an emission wavelength of 405 nm.

  • Calculation of Inhibition:

    • Determine the rate of substrate cleavage from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 Where Rate_control is the rate of the control reaction and Rate_sample is the rate of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow

bace1_workflow prep Prepare Solutions (Enzyme, Substrate, Inhibitor) plate Plate Setup (Enzyme, Inhibitor) prep->plate pre_incubate Pre-incubation (37°C, 15 min) plate->pre_incubate add_substrate Add FRET Substrate pre_incubate->add_substrate measure Kinetic Fluorescence Reading (Ex: 320nm, Em: 405nm) add_substrate->measure calculate Calculate Reaction Rates and IC50 measure->calculate

Caption: Workflow for the BACE1 FRET-based inhibition assay.

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

APP_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage Ab Amyloid-β (Aβ) (Plaque Formation) C99->Ab Cleavage AICD AICD C99->AICD Cleavage BACE1 β-Secretase (BACE1) (this compound Target) BACE1->APP gSecretase γ-Secretase gSecretase->C99

Caption: Amyloidogenic processing of APP by β- and γ-secretases.

References

Application Notes and Protocols for the Formulation of Arabinothalictoside for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the formulation of Arabinothalictoside for use in preclinical animal studies. This compound, a glycoside compound, is predicted to be water-soluble based on its computed physicochemical properties. Therefore, the formulation strategies outlined herein focus on simple aqueous-based vehicles for oral and intravenous administration. These guidelines are intended to assist researchers in preparing stable and effective formulations for pharmacokinetic, pharmacodynamic, and toxicological evaluations in animal models.

Introduction to this compound

This compound is a naturally occurring glycoside with the chemical formula C19H27NO12.[1] While its biological activities and mechanism of action are not yet fully elucidated, its structure suggests potential for various pharmacological effects. A critical first step in evaluating the in vivo efficacy and safety of this compound is the development of a suitable formulation for administration to laboratory animals.

A key physicochemical parameter for formulation development is the compound's solubility. The computed XLogP3 value for this compound is -2.3, indicating that the compound is likely hydrophilic and possesses good aqueous solubility.[1] This property simplifies the formulation process, allowing for the use of straightforward aqueous vehicles.

Physicochemical Properties of this compound

A summary of the available computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC19H27NO12PubChem CID: 10718822[1]
Molecular Weight461.4 g/mol PubChem CID: 10718822[1]
XLogP3-2.3PubChem CID: 10718822[1]
Predicted SolubilityHigh aqueous solubilityInferred from XLogP3

Formulation Development Workflow

The following workflow is recommended for the development of an this compound formulation for animal studies.

FormulationWorkflow cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration A This compound Procurement & Characterization B Vehicle Selection (e.g., Water, Saline) A->B C Solubility Confirmation B->C D Trial Formulation Preparation C->D E pH and Osmolality Adjustment D->E F Sterile Filtration (for IV) E->F G Concentration Verification (e.g., HPLC) F->G H Short-term Stability Assessment G->H I In vivo Administration (Oral or IV) H->I

Caption: Formulation Development Workflow for this compound.

Recommended Formulations

Given the predicted aqueous solubility of this compound, simple aqueous solutions are the recommended starting point for in vivo studies. The choice of vehicle will depend on the route of administration.

Table 2: Recommended Formulations for this compound

Route of AdministrationVehiclePreparation Notes
Oral (PO) Sterile Water for Injection or 0.9% SalinepH may be adjusted to 6.5-7.5 if necessary for stability.
Intravenous (IV) 0.9% Saline or 5% Dextrose in Water (D5W)Must be sterile and isotonic. pH should be adjusted to physiological range (7.2-7.4).

Experimental Protocols

Protocol for Preparation of an Oral Formulation (10 mg/mL)

Materials:

  • This compound

  • Sterile Water for Injection

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment, if necessary)

Procedure:

  • Accurately weigh 100 mg of this compound.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add approximately 8 mL of Sterile Water for Injection to the flask.

  • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the compound is completely dissolved.

  • Once dissolved, remove the stir bar and bring the volume to 10 mL with Sterile Water for Injection.

  • Measure the pH of the solution. If necessary, adjust the pH to between 6.5 and 7.5 using 0.1 N HCl or 0.1 N NaOH.

  • Store the final solution in a sterile, sealed container at 2-8°C.

Protocol for Preparation of an Intravenous Formulation (1 mg/mL)

Materials:

  • This compound

  • 0.9% Sodium Chloride Injection, USP (Saline)

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.1 N HCl and 0.1 N NaOH (for pH adjustment)

  • 0.22 µm sterile syringe filter

Procedure:

  • Accurately weigh 10 mg of this compound.

  • Transfer the weighed compound to a 10 mL volumetric flask.

  • Add approximately 8 mL of 0.9% Saline to the flask.

  • Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the compound is completely dissolved.

  • Once dissolved, remove the stir bar and bring the volume to 10 mL with 0.9% Saline.

  • Measure the pH of the solution and adjust to a physiological pH of 7.2-7.4 using 0.1 N HCl or 0.1 N NaOH.

  • Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Store the sterile solution at 2-8°C.

Hypothetical Signaling Pathway

As the precise mechanism of action for this compound is not yet characterized, a hypothetical signaling pathway is presented below. As a glycoside, it is plausible that this compound could interact with cell surface receptors, initiating an intracellular signaling cascade.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 This compound This compound This compound->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF_inactive Inactive Transcription Factor Kinase2->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active Gene Target Gene Expression TF_active->Gene Biological_Response Biological Response Gene->Biological_Response

Caption: Hypothetical Signaling Pathway for this compound.

Stability Considerations

Short-term stability of the prepared formulations should be assessed to ensure that the compound does not degrade under storage and experimental conditions. A simple stability study can be performed by analyzing the concentration of this compound in the formulation at time zero and after storage at 2-8°C and room temperature for a defined period (e.g., 24, 48, and 72 hours) using a suitable analytical method such as HPLC.

Animal Dosing Considerations

The appropriate dose volume for administration will depend on the animal species and route of administration. Table 3 provides general guidelines for maximum dose volumes.

Table 3: Recommended Maximum Dose Volumes for Laboratory Animals

SpeciesOral (PO) gavage (mL/kg)Intravenous (IV) bolus (mL/kg)
Mouse105
Rat105
Rabbit105
Dog105

These are general guidelines; consult institutional animal care and use committee (IACUC) protocols for specific recommendations.

Conclusion

The predicted high aqueous solubility of this compound allows for the development of simple and straightforward formulations for in vivo animal studies. The protocols and guidelines presented in this document provide a starting point for researchers to prepare and administer this compound in a consistent and reproducible manner. It is essential to confirm the solubility and stability of the specific batch of this compound being used and to adhere to all institutional and regulatory guidelines for animal research.

References

Troubleshooting & Optimization

Technical Support Center: Arabinothalictoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arabinothalictoside extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving extraction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a glycoside compound.[1] Its molecular weight is approximately 461.4 g/mol .[1] According to its PubChem entry, it is classified as "very soluble," which is an important consideration for solvent selection during extraction.[2]

Q2: What are the general steps for extracting glycosides like this compound from plant materials?

The extraction of glycosides from plants is a multi-step process that involves separating the active compounds from the inert plant matrix.[3] The typical workflow includes:

  • Pre-treatment: Drying and grinding the plant material to increase surface area.[4][5]

  • Extraction: Using an appropriate solvent to draw out the target compounds. Common methods include maceration, Soxhlet extraction, and modern techniques like ultrasound-assisted extraction (UAE).[3][4][6]

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract, followed by solvent evaporation to obtain a crude extract.[4]

  • Purification: Isolating this compound from other co-extracted compounds using chromatographic techniques, such as column chromatography or macroporous resin adsorption.[4][7]

Q3: Which solvents are most effective for this compound extraction?

Glycosides are generally polar compounds and dissolve well in polar solvents.[7] For the extraction of glycosides and other phenolic compounds, hydroalcoholic mixtures (such as methanol/water or ethanol/water) are highly effective.[8] Water acts as a swelling agent for the plant material, which increases the contact surface for the organic solvent.[8] Studies on related compounds in the Thalictrum genus have successfully used methanol or ethanol.[9][10] An 80% methanol solution has been shown to be effective for extracting other types of glycosides.[11]

Q4: How does temperature affect the extraction yield?

Increasing the extraction temperature generally reduces the viscosity of the solvent and increases the diffusivity and solubility of the target compounds, which can improve extraction rates.[12] However, for thermo-labile compounds, high temperatures can lead to degradation.[6] For some flavonoid glycosides, temperatures above 25°C did not improve efficiency and sometimes even decreased yields.[8] In a study on Thalictrum foliolosum, an extraction temperature of 75°C was found to be optimal for ultrasound-assisted extraction of antifungal compounds.[13] It is crucial to find the optimal balance where yield is maximized without degrading the this compound.

Q5: What role does pH play in the stability and extraction of glycosides?

The pH of the extraction medium can significantly impact the stability of glycosides. Many glycosides are sensitive to highly acidic or alkaline conditions, which can cause hydrolysis and degradation. For instance, the stability of Verbascoside, another glycoside, is affected by pH, with increased degradation in alkaline solutions.[14] Similarly, allicin is most stable at a pH of 5-6 and degrades rapidly at a pH above 11 or below 1.5.[15] While the optimal pH for this compound is not explicitly documented in the provided results, it is advisable to maintain a near-neutral or slightly acidic pH during extraction to prevent degradation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction process.

Problem: My this compound yield is consistently low.

Low yield is a common issue in natural product extraction and can be attributed to factors at every stage of the process.[16] Below is a systematic approach to identifying and resolving the cause.

Phase 1: Pre-Extraction & Sample Preparation

Q: Could the quality of my starting plant material be the issue? A: Yes, the quality of the plant material is critical.

  • Plant Tissue: Use fresh, young, and actively growing tissues, as older or senescent parts may contain degraded or lower concentrations of the target compound.[17]

  • Drying: Proper drying is essential to prevent the degradation of bioactive compounds by enzymes, fungi, or bacteria.[4][5] Drying in a well-ventilated area or using an oven at low temperatures (40-50°C) is recommended.[4]

  • Particle Size: The plant material must be ground into a fine powder. This increases the surface area available for solvent contact, leading to more efficient extraction.[4][6]

Phase 2: Extraction Parameters

Q: I've prepared my sample correctly, but the yield from the crude extract is still low. What should I check next? A: If sample preparation is not the issue, optimize your extraction parameters.

  • Inadequate Solvent Selection: this compound is a polar glycoside. Ensure you are using a sufficiently polar solvent system.

    • Recommendation: Start with an 80% methanol or 55-95% ethanol solution.[7][11] If yield is still low, consider testing other polar solvents like acetone in aqueous mixtures.[18]

  • Suboptimal Extraction Conditions: The efficiency of your extraction depends on a balance of temperature, time, and the solvent-to-solid ratio.

    • Recommendation: Systematically optimize these parameters. For example, in an ultrasound-assisted extraction of compounds from Thalictrum roots, the optimal conditions were found to be an extraction time of 70 minutes, a temperature of 75°C, and a liquid-to-solid ratio of 34 mL/g.[13] These values can serve as a starting point for your optimization experiments.

  • Insufficient Number of Extractions: A single extraction is often not enough to recover all the target compound.

    • Recommendation: Repeat the extraction process with fresh solvent at least two to three times to maximize recovery from the plant material.[11][19]

Below is a logical workflow for troubleshooting low extraction yield.

G start Start: Low this compound Yield prep Phase 1: Check Pre-Extraction start->prep q1 Is plant material fresh & properly ground? prep->q1 param Phase 2: Check Extraction Parameters q2 Is the solvent system optimal? param->q2 purify Phase 3: Check Post-Extraction / Purification q5 Are you losing product during workup? purify->q5 end End: Yield Improved q1->param Yes a1_no Action: Use fresh, young tissue. Ensure fine, homogenous powder. q1->a1_no No a1_no->prep a2_no Action: Use polar solvent system. (e.g., 80% MeOH or 55-95% EtOH) q2->a2_no No q3 Are time, temp, & ratio optimized? q2->q3 Yes a2_no->param a3_no Action: Systematically vary parameters. (e.g., Use DOE) q3->a3_no No q4 Are you performing multiple extractions? q3->q4 Yes a3_no->param q4->purify Yes a4_no Action: Repeat extraction on plant material 2-3 times. q4->a4_no No a4_no->param a5_no Action: Rinse all glassware. Avoid emulsion. Check pH. q5->a5_no No q6 Is the purification method efficient? q5->q6 Yes a5_no->purify q6->end Yes a6_no Action: Check resin binding/elution. Optimize chromatography gradient. q6->a6_no No a6_no->purify

Caption: Troubleshooting workflow for low this compound yield.

Phase 3: Post-Extraction & Purification

Q: My crude extract seems rich, but the final purified yield is poor. Where could I be losing my compound? A: Product loss during workup and purification is a significant cause of low yield.[16][20]

  • Physical Losses: Compound can be lost on glassware, during transfers, or in filtration steps.

    • Recommendation: Meticulously rinse all flasks, beakers, and filter papers with the extraction solvent to recover any adsorbed product.[16]

  • Poor Liquid-Liquid Separation: If you are performing a liquid-liquid partition, incomplete separation of layers or the formation of emulsions can lead to significant product loss.[7][19]

    • Recommendation: Allow adequate time for layers to separate. To break emulsions, consider adding brine or using centrifugation.

  • Compound Degradation: Unstable compounds can degrade during long workup procedures or due to improper pH or temperature.[6][16]

    • Recommendation: Work quickly and keep the extract cool if possible.[16] Monitor the pH and adjust to a stable range (e.g., slightly acidic to neutral) if necessary.[14][15]

  • Inefficient Purification: The chosen purification method may not be optimal.

    • Recommendation: If using macroporous resin, ensure the resin type (e.g., polar or non-polar) is appropriate for this compound.[10] Optimize the loading and elution conditions. For example, after loading the aqueous extract, wash with water to remove highly polar impurities like sugars, then elute the glycosides with a 50% ethanol solution.[7]

Data & Protocols

Table 1: Influence of Extraction Parameters on Glycoside Yield (Example Data)

This table summarizes example conditions for extracting compounds from Thalictrum, which can be used as a starting point for optimizing this compound extraction.

ParameterRange TestedOptimal ValueRationale / CommentSource
Solvent Ethanol, Methanol55% EthanolBalances polarity for glycoside solubility while minimizing extraction of highly polar impurities.[13]
Temperature 30 - 90 °C75 °CIncreases solubility and diffusion. Higher temperatures risk degradation of thermolabile compounds.[13]
Time (UAE) 10 - 90 min70 minSufficient time for solvent to penetrate plant matrix and extract the compound without causing degradation.[13]
Solvent:Solid Ratio 10:1 - 50:1 (mL/g)34:1 (mL/g)Ensures complete wetting of plant material and provides a sufficient concentration gradient for diffusion.[13]
Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general method based on effective techniques for extracting glycosides from plant material.[13]

  • Preparation: Weigh 10 g of finely ground, dried plant material and place it into a 500 mL Erlenmeyer flask.

  • Solvent Addition: Add 340 mL of 55% aqueous ethanol (a 34:1 solvent-to-solid ratio).[13]

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 75°C and the sonication time to 70 minutes.[13]

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the plant residue from the liquid extract.

  • Repeat Extraction: Transfer the plant residue back to the flask and repeat the extraction process (steps 2-4) two more times with fresh solvent to ensure complete recovery.

  • Concentration: Combine all filtrates and concentrate the solution using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

Protocol 2: Purification of Crude Extract using Macroporous Resin

This protocol describes a common and effective method for purifying total glycosides from a crude extract.[7]

  • Preparation of Crude Extract: Take the concentrated crude extract from Protocol 1 and dissolve it in a large volume of distilled water (e.g., 10 times the volume of the extract) to precipitate non-polar impurities.[7]

  • Filtration: Let the solution stand, then filter to remove the precipitated, water-insoluble fraction. The supernatant contains the water-soluble glycosides.

  • Column Loading: Pass the filtered supernatant through a pre-equilibrated macroporous resin column (e.g., D101 or AB-8 type).[10]

  • Washing: Elute the column with a sufficient volume of distilled water to wash away sugars and other highly polar, non-glycosidic impurities. Monitor the eluent with TLC to ensure no target compound is being lost.[7]

  • Elution: Elute the column with a 50% aqueous ethanol solution to desorb the this compound from the resin.[7] Collect the eluent in fractions.

  • Analysis & Concentration: Analyze the collected fractions using TLC or HPLC to identify those containing pure this compound. Combine the pure fractions and concentrate them under reduced pressure to yield the purified product.

The following diagram illustrates the general experimental workflow.

G plant Plant Material (Thalictrum sp.) prep Pre-treatment (Dry & Grind) plant->prep extract Solvent Extraction (e.g., 55% EtOH, 75°C, 70 min) prep->extract filter_concentrate Filtration & Concentration (Rotary Evaporation) extract->filter_concentrate crude Crude Extract filter_concentrate->crude purify Purification (Macroporous Resin Column) crude->purify wash Wash (Water) -> To Waste (Sugars, etc.) purify->wash elute Elute (50% EtOH) purify->elute pure Purified this compound elute->pure

References

Technical Support Center: Chemical Synthesis of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the chemical synthesis of Arabinothalictoside. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Overview of the Synthetic Strategy

The total synthesis of this compound, a phenoxy di-arabinoside, presents several key challenges, primarily centered around the stereoselective formation of the glycosidic linkages and the management of protecting groups. A plausible retrosynthetic analysis suggests a convergent approach involving the synthesis of the aglycone, 4-(2-nitroethyl)phenol, and a protected di-arabinoside donor, followed by a crucial glycosylation step and final deprotection.

Hypothetical Retrosynthetic Pathway for this compound

G This compound This compound Protected_Glycoside Protected this compound This compound->Protected_Glycoside Deprotection Aglycone Aglycone (4-(2-nitroethyl)phenol) Protected_Glycoside->Aglycone Glycosylation Disaccharide_Donor Protected Arabinose Disaccharide Donor Protected_Glycoside->Disaccharide_Donor Glycosylation Starting_Phenol Ethylphenol Aglycone->Starting_Phenol Nitration Arabinose_Monomer Protected Arabinose Monomer Disaccharide_Donor->Arabinose_Monomer Glycosylation

Caption: A plausible retrosynthetic pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Aglycone Synthesis: 4-(2-nitroethyl)phenol

Q1: What are the common challenges in the synthesis of the aglycone, 4-(2-nitroethyl)phenol?

A1: The primary challenge in synthesizing 4-(2-nitroethyl)phenol lies in the selective nitration of the precursor, 4-ethylphenol. Direct nitration can lead to a mixture of ortho and para isomers, as well as dinitrated byproducts. Purification of the desired para-isomer from these side products can be difficult.

Troubleshooting Guide: Aglycone Synthesis

Problem Possible Cause Suggested Solution
Low yield of the desired p-isomer Non-selective nitrating agent or harsh reaction conditions.Use a milder nitrating agent such as dilute nitric acid in acetic anhydride or employ a directing group strategy to favor para-substitution. Control the reaction temperature carefully, keeping it low to minimize side reactions.
Formation of significant amounts of o-isomer Steric hindrance at the para position is insufficient to prevent ortho attack.Optimize the reaction solvent and temperature. Consider using a bulky catalyst that can sterically hinder ortho attack. Separation of isomers can be achieved by column chromatography or fractional crystallization.
Dinitration of the phenol ring Reaction conditions are too harsh (e.g., concentrated nitric and sulfuric acid).Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Monitor the reaction progress closely using TLC or HPLC to avoid over-reaction.

Experimental Protocol: Nitration of 4-ethylphenol

  • Dissolve 4-ethylphenol in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of nitric acid in the same solvent dropwise to the cooled solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers.

Di-arabinoside Donor Synthesis

Q2: What are the key considerations for synthesizing the protected di-arabinoside donor?

A2: The synthesis of the di-arabinoside donor is a multi-step process that requires careful planning of the protecting group strategy to achieve the desired linkage between the two arabinose units and to have a suitable leaving group at the anomeric position for the subsequent glycosylation. Key challenges include regioselective protection and deprotection of the hydroxyl groups and stereocontrol during the formation of the inter-sugar glycosidic bond.

Troubleshooting Guide: Di-arabinoside Donor Synthesis

Problem Possible Cause Suggested Solution
Mixture of linkage isomers (e.g., 1,2- and 1,3-linkages) Incomplete or non-selective protection/deprotection of hydroxyl groups.Use orthogonal protecting groups that can be selectively removed under different conditions. For example, a silyl ether at one position and an acetyl group at another.[1] Verify the regioselectivity of each protection/deprotection step by NMR spectroscopy.
Low yield of the desired disaccharide Poor reactivity of the glycosyl donor or acceptor. Inefficient activation of the leaving group.Optimize the reaction conditions for the glycosylation step, including the choice of promoter, solvent, and temperature. Ensure the glycosyl donor and acceptor are pure and dry.
Formation of anomeric mixtures (α and β linkages) Lack of stereocontrol during the glycosylation reaction.Employ a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor to favor the formation of a 1,2-trans glycosidic linkage.[2] The choice of solvent can also influence the stereochemical outcome.

Protecting Group Strategy for Di-arabinoside Synthesis

G Start L-Arabinose Peracetate Per-O-acetylated Arabinose Start->Peracetate Ac₂O, Pyridine Donor_Monomer Glycosyl Bromide Monomer Peracetate->Donor_Monomer HBr, Acetic Acid Acceptor_Monomer Regioselectively Deprotected Monomer Peracetate->Acceptor_Monomer Selective Deprotection Protected_Disaccharide Protected Di-arabinoside Donor_Monomer->Protected_Disaccharide Glycosylation Acceptor_Monomer->Protected_Disaccharide Glycosylation

Caption: A simplified workflow for the synthesis of a protected di-arabinoside.

Glycosylation of the Aglycone

Q3: What are the common problems encountered during the glycosylation of 4-(2-nitroethyl)phenol with the di-arabinoside donor?

A3: The glycosylation of a phenolic hydroxyl group can be challenging due to the lower nucleophilicity of phenols compared to aliphatic alcohols.[3] Common issues include low reaction yields, formation of anomeric mixtures, and decomposition of the glycosyl donor or acceptor under the reaction conditions. The presence of the nitro group in the aglycone can further deactivate the phenol, making the reaction more difficult.

Troubleshooting Guide: Phenolic Glycosylation

Problem Possible Cause Suggested Solution
Low or no glycosylation yield Poor nucleophilicity of the phenol.[3] Inefficient activation of the glycosyl donor. Steric hindrance around the phenolic hydroxyl group.Use a more reactive glycosyl donor, such as a trichloroacetimidate or a thioglycoside. Employ a powerful promoter like TMSOTf or BF₃·OEt₂.[3] Increase the reaction temperature, but monitor for decomposition.
Formation of a mixture of α and β anomers Lack of neighboring group participation from the C-2 protecting group. Reaction proceeding through an Sₙ1-like mechanism.Ensure a participating protecting group (e.g., acetate) is present at the C-2 position of the terminal sugar in the donor. The choice of solvent can also influence stereoselectivity; non-polar solvents often favor inversion of configuration.
Decomposition of starting materials Harsh reaction conditions (strong acid promoter, high temperature).Use a milder promoter or a pre-activation strategy for the glycosyl donor. Run the reaction at a lower temperature for a longer duration.
Hydrolysis of the glycosyl donor Presence of moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Table 1: Comparison of Common Glycosylation Promoters for Phenolic Glycosylation

Promoter Typical Reaction Conditions Advantages Disadvantages
TMSOTf Catalytic amount, CH₂Cl₂, -20°C to rtHigh reactivity, effective for less reactive acceptors.Can lead to anomerization and side reactions with sensitive substrates.[3]
BF₃·OEt₂ Stoichiometric or catalytic amount, CH₂Cl₂, 0°C to rtMilder than TMSOTf, often gives good yields with high stereoselectivity for 1,2-trans glycosides.[3]May require longer reaction times.
N-Iodosuccinimide (NIS) / TfOH For thioglycoside donors, CH₂Cl₂, -40°C to 0°CPowerful activation system, suitable for a wide range of donors and acceptors.Can be harsh for sensitive functional groups.
Deprotection

Q4: What are the best methods for the final deprotection of the acetylated this compound?

A4: The final step in the synthesis is the removal of all protecting groups, which are likely acetyl groups on the hydroxyls of the sugar moieties. The choice of deprotection method is crucial to avoid cleavage of the newly formed glycosidic bonds or modification of the nitro group on the aglycone.

Troubleshooting Guide: Deprotection

Problem Possible Cause Suggested Solution
Cleavage of glycosidic bonds Deprotection conditions are too acidic.Use basic conditions for the removal of acetyl groups. Zemplén deacetylation (catalytic sodium methoxide in methanol) is a standard and mild method.[4]
Incomplete deprotection Insufficient reagent or reaction time. Steric hindrance around some acetyl groups.Increase the amount of deprotection reagent and/or the reaction time. Monitor the reaction by TLC or LC-MS until all protecting groups are removed.
Side reactions involving the nitro group Strongly basic or reductive conditions.Use mildly basic conditions like sodium methoxide in methanol at room temperature.[4][5] Avoid reagents that can reduce the nitro group, such as catalytic hydrogenation, unless this is a desired transformation.

Experimental Protocol: Zemplén Deacetylation

  • Dissolve the protected this compound in anhydrous methanol under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺) until the pH is neutral.[4]

  • Filter the resin and wash it with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel or reverse-phase C18) to obtain the final this compound.

Troubleshooting Decision Tree for Low Glycosylation Yield

G Start Low Glycosylation Yield Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify Purify and dry donor and acceptor. Check_Purity->Purify No Check_Activation Is the glycosyl donor activation efficient? Check_Purity->Check_Activation Yes Purify->Start Change_Promoter Try a more powerful promoter (e.g., TMSOTf). Check_Activation->Change_Promoter No Check_Reactivity Is the phenol acceptor too unreactive? Check_Activation->Check_Reactivity Yes Change_Promoter->Start Increase_Temp Increase reaction temperature. Check_Reactivity->Increase_Temp Yes Optimize Optimize reaction stoichiometry and time. Check_Reactivity->Optimize No Decomposition Is decomposition observed? Increase_Temp->Decomposition Milder_Conditions Use milder conditions (lower temp, less reactive promoter). Decomposition->Milder_Conditions Yes Decomposition->Optimize No Milder_Conditions->Start Optimize->Start

Caption: A decision tree for troubleshooting low glycosylation yields.

References

Arabinothalictoside degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with arabinothalictoside. Below you will find frequently asked questions and troubleshooting guides to address potential issues related to its degradation and storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound?

A1: For long-term storage, this compound powder should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use a buffer at a slightly acidic to neutral pH (e.g., pH 6-7) to minimize potential hydrolysis. Prepare solutions fresh whenever possible. If storage of aqueous solutions is necessary, aliquot and store at -80°C for short periods.

Q3: What are the primary factors that can cause this compound degradation?

A3: Several factors can contribute to the degradation of this compound. These include exposure to high temperatures, extreme pH conditions (both acidic and basic), light, and oxidizing agents.[1][2][3] The presence of certain enzymes could also potentially lead to degradation.[1]

Q4: Is this compound susceptible to hydrolysis?

A4: Yes, the glycosidic bonds in this compound are susceptible to hydrolysis, especially under acidic conditions.[4] This can lead to the cleavage of the sugar moieties from the parent molecule.

Q5: Can this compound degrade in the presence of light?

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected experimental results.

This could be due to the degradation of this compound.

  • Possible Cause 1: Improper Storage.

    • Troubleshooting Step: Verify that the compound has been stored at the recommended temperature and protected from light and moisture.

  • Possible Cause 2: Solution Instability.

    • Troubleshooting Step: Prepare fresh solutions before each experiment. If using previously prepared stock solutions, perform a quality control check (e.g., via HPLC) to assess purity.

  • Possible Cause 3: pH-induced Degradation.

    • Troubleshooting Step: Ensure the pH of your experimental buffer is within a stable range (ideally pH 6-7). Avoid highly acidic or alkaline conditions.[6][7][8]

Issue 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS).

This may indicate the presence of degradation products.

  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step: The appearance of more polar compounds could indicate the cleavage of sugar residues. Consider the expected masses of the aglycone and individual sugar moieties in your mass spectrometry analysis.

  • Possible Cause 2: Oxidation.

    • Troubleshooting Step: The presence of oxidative degradation products may occur.[3] Ensure solvents are degassed and consider adding antioxidants if compatible with your experimental setup.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Repeat the experiment with strict light protection to see if the unknown peaks are reduced or eliminated.

Data Presentation

When conducting stability studies, it is crucial to present the data in a clear and organized manner. Below are template tables for presenting quantitative stability data.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Initial Purity (%)Purity after 24h (%)Purity after 48h (%)Purity after 72h (%)
3.02599.595.290.185.3
5.02599.699.499.198.8
7.02599.599.599.399.2
9.02599.497.194.591.8

Table 2: Temperature-Dependent Stability of this compound in pH 7.0 Buffer

Temperature (°C)Initial Purity (%)Purity after 24h (%)Purity after 48h (%)Purity after 72h (%)
499.599.599.499.4
2599.599.399.299.0
3799.698.196.594.8
5099.495.090.285.1

Experimental Protocols

Protocol 1: Determination of pH Stability
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare this compound Solutions: Prepare solutions of this compound in each buffer at a known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot from each solution.

  • Analysis: Analyze the purity of this compound in each aliquot using a validated stability-indicating HPLC method.

  • Data Recording: Record the percentage of intact this compound at each time point for each pH.

Protocol 2: Forced Degradation Study

Forced degradation studies help to identify potential degradation products and pathways.[9]

  • Acidic Hydrolysis: Incubate this compound in a mild acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate this compound in a mild base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Photodegradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp).

  • Thermal Degradation: Heat the solid compound or a solution to a high temperature (e.g., 80°C).

  • Analysis: Analyze the samples from each condition using HPLC and LC-MS to separate and identify the degradation products.

Visualizations

cluster_storage This compound Storage Troubleshooting Inconsistent_Results Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C, dark, dry) Inconsistent_Results->Check_Storage Fresh_Solutions Prepare Fresh Solutions Inconsistent_Results->Fresh_Solutions Check_pH Check Buffer pH (Stable at pH 6-7) Inconsistent_Results->Check_pH QC_Check Perform QC Check (HPLC) Fresh_Solutions->QC_Check

Troubleshooting workflow for inconsistent results.

cluster_degradation Potential Degradation Pathways of this compound This compound This compound Aglycone Aglycone This compound->Aglycone Hydrolysis (Acid/Base) Sugars Sugar Moieties This compound->Sugars Hydrolysis (Acid/Base) Oxidized_Product Oxidized Product This compound->Oxidized_Product Oxidation

Potential degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start This compound Sample Acid Acidic Hydrolysis Start->Acid Base Basic Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Photo Photodegradation Start->Photo Thermal Thermal Degradation Start->Thermal Analysis HPLC / LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis

References

Technical Support Center: Optimizing HPLC Separation of Arabinothalictoside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of Arabinothalictoside isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in separating this compound isomers by HPLC?

A1: Due to their structural similarities, this compound isomers often exhibit close elution times, leading to poor resolution and co-elution. Other common challenges include peak tailing, peak splitting, and batch-to-batch variability in retention times. These issues can arise from suboptimal mobile phase composition, improper column selection, or inadequate method parameters.

Q2: Which type of HPLC column is most suitable for separating this compound isomers?

A2: For separating structurally similar isomers like those of this compound, a high-resolution reversed-phase column, such as a C18 or C8 column, is often the first choice. For chiral separations, specialized chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for their broad applicability in separating various chiral compounds, including natural product glycosides.[1][2]

Q3: How does the mobile phase composition affect the separation of these isomers?

A3: The mobile phase composition is a critical factor in achieving optimal separation. The ratio of organic solvent (typically acetonitrile or methanol) to the aqueous phase influences the retention and selectivity. Acetonitrile often provides better resolution for closely eluting peaks compared to methanol. The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of silanol groups on the stationary phase.[3][4]

Q4: What is the role of column temperature in optimizing the separation?

A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which in turn influences retention times and peak shapes. Increasing the temperature generally leads to shorter retention times and sharper peaks. However, for some isomer pairs, a lower temperature might enhance selectivity. It is crucial to maintain a stable and consistent column temperature to ensure reproducible results.

Q5: How can I improve the resolution between two closely eluting this compound isomer peaks?

A5: To improve resolution, you can try several strategies:

  • Optimize the mobile phase: Adjust the organic solvent percentage, try a different organic solvent (e.g., switch from methanol to acetonitrile), or modify the pH with an additive.

  • Change the column: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column for alternative selectivity) or a column with smaller particle size for higher efficiency.

  • Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Modify the temperature: Experiment with different column temperatures to see if it impacts the selectivity between the isomers.

Troubleshooting Guides

Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with active silanols on the column.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase. Use a well-end-capped column.
Column overload.Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Fronting High sample concentration leading to column overload.Dilute the sample.
Inappropriate sample solvent.Ensure the sample solvent is compatible with and preferably weaker than the mobile phase.
Poor Resolution or Co-elution
Symptom Possible Cause Suggested Solution
Overlapping Peaks Suboptimal mobile phase composition.Adjust the organic-to-aqueous ratio. Try a different organic solvent (acetonitrile often provides better selectivity for isomers).
Inadequate column chemistry.Switch to a column with a different stationary phase (e.g., from C18 to a phenyl or cyano phase). For chiral isomers, screen different chiral stationary phases.
Column temperature not optimized.Experiment with a range of column temperatures (e.g., 25°C to 45°C) to assess the impact on selectivity.
Flow rate is too high.Reduce the flow rate to increase the interaction time with the stationary phase.
Retention Time Variability
Symptom Possible Cause Suggested Solution
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate measurements. Use a buffer to maintain a stable pH.
Fluctuations in column temperature.Use a column oven to maintain a constant and consistent temperature.
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Pump issues (inconsistent flow rate).Check for leaks in the pump and ensure proper pump maintenance.

Experimental Protocols

Based on successful methodologies for separating similar flavonoid glycoside isomers, the following protocol can be used as a starting point for optimizing the separation of this compound isomers.

Recommended Starting HPLC Conditions for this compound Isomer Separation

Parameter Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 280 nm (or wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

Note: This is a starting point, and optimization of the gradient, temperature, and mobile phase composition will likely be necessary to achieve baseline separation of specific this compound isomers.

Visualizing Workflows and Logic

HPLC_Optimization_Workflow cluster_start Initial Analysis cluster_evaluation Evaluation cluster_optimization Optimization Strategies cluster_end Final Method start Inject Standard Mixture eval Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time start->eval opt_mp Optimize Mobile Phase (Gradient, Solvent, pH) eval->opt_mp Poor Resolution/ Peak Shape end Validated Method eval->end Acceptable Separation opt_mp->eval opt_col Change Column (Stationary Phase, Dimensions) opt_mp->opt_col opt_temp Adjust Temperature opt_mp->opt_temp opt_flow Modify Flow Rate opt_mp->opt_flow opt_col->eval opt_temp->eval opt_flow->eval

Caption: A general workflow for optimizing the HPLC separation of isomers.

Troubleshooting_Peak_Splitting start Peak Splitting Observed q1 Is splitting on all peaks? start->q1 cause1 System Issue: - Clogged Frit - Column Void - Injector Problem q1->cause1 Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No sol1 Action: - Backflush/Replace Frit - Replace Column - Service Injector cause1->sol1 cause2 Solvent Mismatch q2->cause2 Yes cause3 Co-eluting Compounds q2->cause3 No sol2 Action: - Dissolve sample in  mobile phase cause2->sol2 sol3 Action: - Optimize Method  (see workflow) cause3->sol3

Caption: A troubleshooting decision tree for addressing peak splitting in HPLC.

References

Technical Support Center: Arabinothalictoside Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cell permeability assays involving Arabinothalictoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate initial in vitro assay to assess the permeability of this compound?

A1: For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective and high-throughput option.[1][2] It primarily assesses passive diffusion, which is a key consideration for any new compound.[1][2] However, as this compound is a glycosylated saponin, it may be subject to active transport or efflux. Therefore, following up with cell-based assays like Caco-2 or MDCK is highly recommended to obtain a more comprehensive permeability profile.[2][3]

Q2: My this compound shows low permeability in the PAMPA assay. Does this mean it has poor oral absorption?

A2: Not necessarily. The PAMPA assay only measures passive permeability and does not account for active transport mechanisms that can facilitate the absorption of glycosylated compounds.[1][2] It is possible that this compound is a substrate for uptake transporters present in the intestinal epithelium, which would not be reflected in a PAMPA experiment. Further investigation using cell-based assays like Caco-2, which express various transporters, is recommended.[4][5]

Q3: I am observing very low recovery of this compound in my Caco-2 permeability assay. What are the potential causes?

A3: Low recovery in a Caco-2 assay can be attributed to several factors:

  • Poor aqueous solubility: The compound may be precipitating in the assay buffer.

  • Non-specific binding: this compound might be binding to the plastic of the assay plates.

  • Cellular metabolism: The Caco-2 cells may be metabolizing the compound.

  • Accumulation within the cell monolayer: The compound may be entering the cells but not efficiently passing through to the basolateral compartment.[6]

Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp)?

A4: To determine if this compound is an efflux substrate, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[7][8][9] This involves measuring the permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is actively transported by an efflux pump.[4][7][10] You can also perform the assay in the presence of a known P-gp inhibitor, like verapamil, to see if the A-B permeability increases.[4]

Troubleshooting Guides

Issue 1: High Variability in Apparent Permeability (Papp) Values
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent cell monolayer integrityRegularly measure Transepithelial Electrical Resistance (TEER) before and after the experiment. Values should be consistent and above the established threshold for your lab (typically >200 Ω·cm² for MDCK and >300-500 Ω·cm² for Caco-2).[4][11] Include a paracellular marker like Lucifer Yellow in your assay to check for monolayer leakage.[4][8]Reduced variability in Papp values for control compounds and your test article.
Inconsistent cell passage numberUse cells within a consistent and validated passage number range for all experiments.More reproducible assay results over time.
Issues with compound solubilityVisually inspect for precipitation in the dosing solution. Use a solubility-enhancing excipient if necessary, but validate that it does not affect cell monolayer integrity.Improved consistency and accuracy of permeability measurements.
Issue 2: Unexpectedly High Permeability for a Hydrophilic Compound
Potential Cause Troubleshooting Step Expected Outcome
Compromised cell monolayerCheck TEER values and Lucifer Yellow leakage. If the monolayer is compromised, the Papp of paracellular markers will be high.Identification of poor monolayer integrity as the source of error.
Active uptake transportThe presence of sugar moieties in this compound suggests potential involvement of sugar transporters.[5] Conduct uptake studies using transporter-specific inhibitors.Elucidation of the specific transport mechanism responsible for the observed high permeability.
Analytical interferenceEnsure that your analytical method (e.g., LC-MS/MS) is specific for the parent compound and that you are not detecting a more permeable metabolite.Accurate quantification of this compound.

Experimental Protocols

Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.[4]

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values within the acceptable range.[4]

  • Assay Buffer Preparation: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4.

  • Dosing Solution Preparation: Prepare the dosing solution of this compound in the transport buffer at the desired concentration. Also, prepare a dosing solution containing a paracellular marker (e.g., Lucifer Yellow).

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points.

    • At the end of the incubation, take a sample from the donor chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as the A-B permeability, but add the dosing solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Sample Analysis: Analyze the concentration of this compound in all samples using a validated analytical method like LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions and determine the efflux ratio.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture (21 days) TEER_Check Monolayer Integrity Check (TEER Measurement) Caco2_Culture->TEER_Check A_B_Assay Apical to Basolateral (A-B) Transport TEER_Check->A_B_Assay B_A_Assay Basolateral to Apical (B-A) Transport TEER_Check->B_A_Assay Dosing_Prep Prepare Dosing Solution Dosing_Prep->A_B_Assay Dosing_Prep->B_A_Assay LC_MS LC-MS/MS Analysis A_B_Assay->LC_MS B_A_Assay->LC_MS Papp_Calc Calculate Papp (A-B, B-A) LC_MS->Papp_Calc Efflux_Ratio Calculate Efflux Ratio Papp_Calc->Efflux_Ratio

Caption: Bidirectional Caco-2 permeability assay workflow.

troubleshooting_low_recovery Start Low this compound Recovery Observed Solubility Check Aqueous Solubility Start->Solubility Binding Assess Non-Specific Binding Start->Binding Metabolism Investigate Cellular Metabolism Start->Metabolism Accumulation Measure Intracellular Concentration Start->Accumulation Solubility_Fix Modify Buffer or Use Solubilizer Solubility->Solubility_Fix Poor Binding_Fix Use Low-Binding Plates Binding->Binding_Fix High Metabolism_Fix Inhibit Metabolic Enzymes Metabolism->Metabolism_Fix Suspected Accumulation_Fix Lyse Cells and Analyze Accumulation->Accumulation_Fix Suspected

References

Technical Support Center: Overcoming Resistance to Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arabinothalictoside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a nucleoside analog. Its cytotoxic effects are believed to be mediated through its incorporation into DNA during replication.[1][2] To become active, it must be transported into the cell and then phosphorylated to its triphosphate form by cellular kinases.[1][2] The triphosphate metabolite then competes with natural deoxynucleotides for incorporation into DNA by DNA polymerases.[2] This incorporation disrupts the DNA structure and inhibits further DNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[3]

Q2: My cell line has developed resistance to this compound. What are the common mechanisms of resistance to nucleoside analogs like this?

A2: Resistance to nucleoside analogs is a multifaceted issue. The primary mechanisms include:

  • Altered Drug Transport:

    • Reduced Influx: Decreased expression or function of nucleoside transporters, such as human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs), can limit the uptake of this compound into the cell.[4][5][6][7]

    • Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the drug out of the cell.[8][9][10]

  • Defective Drug Metabolism:

    • Reduced Activation: Decreased activity of the activating enzyme, deoxycytidine kinase (dCK), which is responsible for the initial phosphorylation of many nucleoside analogs, can prevent the conversion of this compound to its active triphosphate form.[7][11]

  • Upregulation of Anti-Apoptotic Pathways:

    • Overexpression of Bcl-2 Family Proteins: Increased levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 can sequester pro-apoptotic proteins, preventing the induction of apoptosis even when DNA damage occurs.[12][13][14][15][16]

Q3: How can I determine the specific mechanism of resistance in my cell line?

A3: A systematic approach is recommended. Please refer to the experimental workflow diagram and the detailed protocols in the "Troubleshooting Guides" section below. Key experiments include:

  • Confirming Resistance: Perform a dose-response cytotoxicity assay to determine the IC50 value of this compound in your resistant cell line compared to the parental, sensitive cell line.

  • Assessing Drug Uptake: Measure the intracellular concentration of this compound in both sensitive and resistant cells.

  • Analyzing Transporter Expression: Use quantitative PCR (qPCR) or Western blotting to measure the expression levels of key nucleoside transporters (e.g., hENT1) and efflux pumps (e.g., P-gp).

  • Measuring Activating Enzyme Activity: Assay the enzymatic activity of deoxycytidine kinase (dCK) in cell lysates.

  • Evaluating Apoptosis Induction: Perform an apoptosis assay (e.g., Annexin V/PI staining) to see if this compound is still capable of inducing cell death.

  • Profiling Anti-Apoptotic Proteins: Use Western blotting to assess the expression levels of Bcl-2 family proteins.

Troubleshooting Guides

Issue 1: Decreased Sensitivity to this compound (Increased IC50)

This is the primary indicator of resistance. The following table summarizes potential causes and suggested troubleshooting steps.

Potential Cause Suggested Experiment(s) Expected Outcome if Cause is Valid Potential Solution(s)
Reduced Drug Uptake Measure intracellular this compound levels. Analyze hENT1 expression (qPCR/Western Blot).Lower intracellular drug concentration in resistant cells. Decreased hENT1 mRNA or protein levels.Use agents that can modulate transporter expression. Consider nanoparticle-based delivery systems.[17]
Increased Drug Efflux Analyze P-gp/ABCG2 expression (qPCR/Western Blot). Use an ABC transporter inhibitor (e.g., Verapamil for P-gp) in combination with this compound in a cytotoxicity assay.Increased P-gp/ABCG2 mRNA or protein levels. Re-sensitization to this compound in the presence of the inhibitor.Co-administer with an ABC transporter inhibitor.
Decreased Drug Activation Measure dCK enzyme activity. Analyze dCK expression (qPCR/Western Blot).Lower dCK activity in resistant cells. Decreased dCK mRNA or protein levels.Bypass the need for dCK activation by using a pre-phosphorylated form of the drug, if available.[18]
Upregulation of Anti-Apoptotic Proteins Analyze Bcl-2/Mcl-1 expression (Western Blot).Increased Bcl-2/Mcl-1 protein levels in resistant cells.Co-administer with a Bcl-2 inhibitor (e.g., Venetoclax).[12][15]
Issue 2: this compound Fails to Induce Apoptosis

If cytotoxicity is reduced, it is likely that the apoptotic response is blunted.

Potential Cause Suggested Experiment(s) Expected Outcome if Cause is Valid Potential Solution(s)
Block in Apoptotic Signaling Annexin V/PI staining after treatment. Western blot for cleaved PARP and cleaved Caspase-3.Reduced percentage of apoptotic cells in the resistant line. Lack of PARP and Caspase-3 cleavage.Combine this compound with a sensitizer that targets the apoptotic pathway, such as a Bcl-2 inhibitor.
Cell Cycle Arrest without Apoptosis Cell cycle analysis by flow cytometry.Accumulation of cells in S-phase without a corresponding increase in the sub-G1 (apoptotic) population.Investigate downstream signaling pathways that may be promoting survival despite cell cycle arrest.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for the desired time. Include an untreated control.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protein Expression Analysis (Western Blotting)

This protocol is for detecting the expression levels of specific proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-hENT1, anti-P-gp, anti-dCK, anti-Bcl-2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells as required, then wash with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Use a loading control like GAPDH or β-actin to normalize protein levels.

Visualizations

Signaling Pathway and Resistance Mechanisms

Arabinothalictoside_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane Arabinothalictoside_ext This compound hENT1 hENT1 (Influx) Arabinothalictoside_ext->hENT1 Uptake Arabinothalictoside_int This compound hENT1->Arabinothalictoside_int ABCG2 P-gp/ABCG2 (Efflux) ABCG2->Arabinothalictoside_ext Arabinothalictoside_int->ABCG2 Efflux dCK dCK Arabinothalictoside_int->dCK Phosphorylation Arabinothalictoside_MP This compound-MP dCK->Arabinothalictoside_MP Kinases Other Kinases Arabinothalictoside_MP->Kinases Arabinothalictoside_TP This compound-TP Kinases->Arabinothalictoside_TP DNA_Polymerase DNA Polymerase Arabinothalictoside_TP->DNA_Polymerase DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Inhibition of DNA Synthesis Apoptosis Apoptosis DNA_Damage->Apoptosis Bcl2 Bcl-2 Bcl2->Apoptosis Inhibition Res_hENT1 Reduced hENT1 Res_hENT1->hENT1 Res_ABCG2 Increased P-gp/ABCG2 Res_ABCG2->ABCG2 Res_dCK Reduced dCK Res_dCK->dCK Res_Bcl2 Increased Bcl-2 Res_Bcl2->Bcl2

Caption: Hypothetical signaling pathway of this compound and key resistance mechanisms.

Experimental Workflow for Investigating Resistance

Resistance_Workflow Start Cell Line Shows Decreased Sensitivity to this compound Confirm_Resistance Confirm Resistance (IC50 Assay) Start->Confirm_Resistance Investigate_Transport Investigate Drug Transport Confirm_Resistance->Investigate_Transport Uptake_Assay Measure Intracellular Drug Concentration Investigate_Transport->Uptake_Assay Yes Investigate_Metabolism Investigate Drug Metabolism Investigate_Transport->Investigate_Metabolism No Transporter_Expression Analyze Transporter Expression (qPCR/Western Blot) Uptake_Assay->Transporter_Expression Conclusion Identify Resistance Mechanism(s) and Devise Strategy to Overcome Transporter_Expression->Conclusion dCK_Assay Measure dCK Activity Investigate_Metabolism->dCK_Assay Yes Investigate_Apoptosis Investigate Apoptosis Pathway Investigate_Metabolism->Investigate_Apoptosis No dCK_Expression Analyze dCK Expression (qPCR/Western Blot) dCK_Assay->dCK_Expression dCK_Expression->Conclusion Apoptosis_Assay Perform Apoptosis Assay (Annexin V/PI) Investigate_Apoptosis->Apoptosis_Assay Yes Bcl2_Expression Analyze Bcl-2 Family Expression (Western Blot) Apoptosis_Assay->Bcl2_Expression Bcl2_Expression->Conclusion

Caption: A logical workflow for the experimental investigation of this compound resistance.

References

minimizing batch-to-batch variability of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Arabinothalictoside. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and addressing common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a cyanogenic glycoside that has been identified in plant species such as Sagittaria trifolia and those of the Thalictrum genus. As a cyanogenic glycoside, it has the potential to release hydrogen cyanide upon enzymatic hydrolysis. Its chemical formula is C19H27NO12.[1] Understanding its chemical nature is crucial for designing stable formulations and predicting its reactivity.

Q2: What are the primary sources of batch-to-batch variability when working with this compound?

Batch-to-batch variability of this compound, a natural product, can stem from several factors throughout the production and experimental workflow. These include:

  • Raw Material Sourcing: The geographical location, climate, soil conditions, and harvest time of the plant source (Thalictrum species) can significantly impact the concentration and purity of the isolated this compound.

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, pH, and the chromatographic methods used for purification can lead to differences in yield and the impurity profile between batches.

  • Storage and Handling: this compound, like many glycosides, can be susceptible to degradation due to factors like temperature, pH, and light exposure during storage and handling.

Q3: How can I assess the purity and consistency of my this compound batches?

Consistent assessment of purity and identity is critical. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the amount of this compound in a sample and detecting impurities. A well-developed stability-indicating HPLC method can separate the parent compound from its degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and identifying any structural variations or impurities.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), mass spectrometry can confirm the molecular weight of this compound and help in the identification of unknown impurities.

Troubleshooting Guides

Issue 1: Inconsistent Biological Activity Observed Between Batches

Possible Cause: This is a common issue stemming from variations in the purity and integrity of the this compound used.

Troubleshooting Steps:

  • Purity Re-assessment: Analyze the different batches using a validated HPLC method to accurately quantify the this compound content. Compare the chromatograms for any differences in impurity profiles.

  • Structural Verification: Use NMR spectroscopy to confirm that the chemical structure of this compound is consistent across batches and that no significant degradation has occurred.

  • Standardized Sample Preparation: Ensure that the solvent and storage conditions for your experimental samples are consistent. This compound stability can be pH and temperature-dependent.

  • Biological Assay Controls: Include a positive and negative control in all biological assays to ensure the variability is not originating from the assay itself.

Issue 2: Degradation of this compound in Solution

Possible Cause: Cyanogenic glycosides can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.

Troubleshooting Steps:

  • pH and Temperature Control: Prepare solutions in a buffered system at a pH that promotes stability (typically slightly acidic for many glycosides). Avoid high temperatures during sample preparation and storage. For example, studies on similar glycosides show increased degradation rates at alkaline pH.

  • Solvent Selection: Use high-purity solvents and consider the use of aprotic solvents if compatible with your experimental design to minimize hydrolysis.

  • Storage Conditions: Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Fresh Preparations: Whenever possible, prepare solutions fresh for each experiment to minimize the impact of degradation over time.

Quantitative Data Summary

The following tables summarize key data for quality control and experimental design.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

Table 2: Stability of Cyanogenic Glycosides under Different Conditions (General Data)

ConditionObservationRecommendation for this compound
Acidic pH (e.g., pH 3-5) Generally more stableBuffer solutions in this range for storage.
Neutral to Alkaline pH (e.g., pH 7-9) Increased rate of hydrolysisAvoid unbuffered aqueous solutions.
Elevated Temperature (>40°C) Accelerated degradationStore at low temperatures; avoid heating.
Aqueous Methanol/Ethanol Often used for extraction and stable storageUse for stock solutions and store at -20°C.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound (General Method)

This protocol is a general guideline based on methods for cyanogenic glycosides and should be optimized for your specific plant material.

  • Extraction:

    • Air-dry and powder the plant material (e.g., Thalictrum roots).

    • Extract the powder with 80% methanol in water at room temperature with continuous stirring for 24 hours.

    • Filter the extract and concentrate it under reduced pressure to remove the methanol.

    • Defat the resulting aqueous extract by partitioning with n-hexane.

  • Purification:

    • Subject the aqueous extract to column chromatography on a macroporous resin (e.g., Diaion HP-20).

    • Wash the column with water to remove sugars and other polar compounds.

    • Elute the glycoside-containing fraction with a stepwise gradient of methanol in water.

    • Monitor the fractions by HPLC.

    • Pool the fractions containing this compound and further purify using preparative HPLC on a C18 column.

Protocol 2: Quality Control of this compound by HPLC

  • Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol at a concentration of 1 mg/mL. Create a series of dilutions for a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve your this compound batch in methanol to a known concentration within the calibration range.

  • HPLC Analysis: Inject the standards and samples onto the HPLC system using the parameters outlined in Table 1.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in your sample by interpolating its peak area from the calibration curve.

  • Purity Assessment: Analyze the chromatogram for the presence of any impurity peaks. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the this compound dilutions and include a vehicle control.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_qc Quality Control cluster_bioassay Biological Assay plant Plant Material (Thalictrum sp.) extraction 80% Methanol Extraction plant->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration defatting Defatting (n-hexane) concentration->defatting column_chrom Macroporous Resin Chromatography defatting->column_chrom prep_hplc Preparative HPLC (C18) column_chrom->prep_hplc hplc HPLC-UV prep_hplc->hplc nmr NMR prep_hplc->nmr ms LC-MS prep_hplc->ms mtt MTT Assay ms->mtt

Caption: Experimental Workflow for this compound.

signaling_pathway cluster_cell Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC Cytochrome C Release MMP->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway.

References

improving the stability of Arabinothalictoside in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Arabinothalictoside in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Solution
Loss of this compound concentration over time in acidic buffer. Acid-catalyzed hydrolysis: The O-glycosidic bond of this compound is susceptible to cleavage under acidic conditions, leading to the formation of the aglycone and the corresponding sugar moiety.[1]- Adjust the pH of the solution to a neutral or slightly acidic range (pH 5.5-7.0) if compatible with the experimental design. - If acidic conditions are required, minimize the exposure time and maintain a low temperature (2-8°C) to slow down the hydrolysis rate. - Consider using a buffer with a pKa closer to the desired pH for better pH control.
Degradation of this compound at elevated temperatures. Thermal degradation: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.[2]- Store stock solutions and experimental samples at low temperatures (e.g., -20°C or -80°C for long-term storage). - For experiments requiring elevated temperatures, reduce the incubation time to the minimum necessary. - Perform a time-course experiment at the intended temperature to quantify the degradation rate and determine the acceptable experimental window.
Discoloration or precipitation in the this compound solution. Oxidation or insolubility of degradation products: The phenolic structure of the aglycone released upon hydrolysis can be prone to oxidation, leading to colored byproducts. The aglycone may also be less soluble than the glycoside, causing it to precipitate out of solution.[3][4]- Degas solvents and use amber vials or protect the solution from light to minimize photo-oxidation. - Consider adding antioxidants, such as ascorbic acid, if they do not interfere with the experiment.[1] - If precipitation occurs, confirm the identity of the precipitate (likely the aglycone) using analytical techniques like HPLC or LC-MS. To avoid precipitation, consider using a co-solvent to increase the solubility of the aglycone.
Inconsistent analytical results (e.g., variable peak areas in HPLC). Ongoing degradation during analysis: If the mobile phase or autosampler conditions are not optimized for stability, this compound can degrade during the analytical run.- Ensure the mobile phase pH is within the optimal stability range for this compound. - Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting for injection. - Analyze samples promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solution?

A1: The most probable primary degradation pathway for this compound, an O-glycoside, in aqueous solution is acid-catalyzed hydrolysis of the glycosidic bond. This reaction breaks the bond between the sugar moiety (arabinose) and the aglycone, resulting in the formation of the free aglycone and arabinose. The rate of this hydrolysis is generally dependent on pH and temperature.

This compound This compound Aglycone Aglycone This compound->Aglycone  Acid-catalyzed hydrolysis (Low pH, High Temperature) Arabinose Arabinose This compound->Arabinose

Proposed degradation pathway for this compound.

Q2: How can I monitor the degradation of this compound?

A2: The degradation of this compound can be effectively monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5][6] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products, primarily the aglycone. Quantification of the decrease in the peak area of this compound and the corresponding increase in the peak area of the aglycone over time allows for the determination of the degradation kinetics.[5]

Q3: What are the ideal storage conditions for this compound solutions?

A3: To ensure maximum stability, this compound solutions should be stored at low temperatures, ideally at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is recommended. Solutions should be prepared in a buffer with a pH between 5.5 and 7.0 and protected from light by using amber vials or wrapping the container in aluminum foil.

Q4: Does the nitro group in this compound's structure affect its stability?

A4: While specific stability data for nitro-containing phenolic glycosides is limited, the electron-withdrawing nature of the nitro group could potentially influence the stability of the glycosidic bond. It may affect the electron density around the glycosidic linkage, but without experimental data, the precise effect remains theoretical. A forced degradation study would be necessary to determine its specific impact on stability.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.[7][8][9]

Objective: To investigate the stability of this compound under various stress conditions and identify its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer) at 80°C.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating this compound from all its degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify the major degradation products by comparing the chromatograms of stressed and unstressed samples.

    • Characterize the structure of significant degradation products using techniques like LC-MS and NMR.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis and Degradant Identification HPLC->Data

Workflow for a forced degradation study of this compound.

Data Presentation

Table 1: Illustrative Degradation Kinetics of a Flavonoid Glycoside at 60°C

Disclaimer: The following data is representative of typical flavonoid glycoside degradation and is for illustrative purposes only. Actual degradation rates for this compound must be determined experimentally.

Stress ConditionTime (hours)Remaining Compound (%)Major Degradation Product
0.1 M HCl 0100-
275Aglycone
452Aglycone
828Aglycone
24<5Aglycone
0.1 M NaOH 0100-
288Aglycone & Oxidized Products
475Aglycone & Oxidized Products
855Aglycone & Oxidized Products
2415Aglycone & Oxidized Products
3% H₂O₂ 0100-
295Oxidized Products
489Oxidized Products
878Oxidized Products
2460Oxidized Products

References

dealing with interfering compounds in Arabinothalictoside analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Arabinothalictoside. The focus is on identifying and mitigating the impact of interfering compounds and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural compound with the chemical formula C19H27NO12.[1] It is classified as a glycoside and has been identified in plant species such as Sagittaria trifolia.[1] Due to its complex structure, analysis often requires robust methods to ensure accuracy and reproducibility.

Q2: What makes the analysis of this compound in biological matrices challenging?

Analysis is primarily challenged by the complexity of the sample matrix from which it is extracted, such as a plant extract.[2] These matrices contain numerous endogenous compounds (e.g., other flavonoids, phenolic acids, lipids, and pigments) that can interfere with the analysis.[3][4] This interference, known as the "matrix effect," can lead to issues like co-eluting peaks, ion suppression/enhancement in mass spectrometry, and inaccurate quantification.[5][6]

Q3: What are the most common types of interfering compounds?

When analyzing plant-derived samples, common interfering compounds include:

  • Other Flavonoid Glycosides and Aglycones: Compounds with similar chemical structures can have close retention times in chromatography, leading to overlapping peaks.[4][7][8]

  • Phenolic Acids: Caffeic acid, ferulic acid, and vanillic acid are ubiquitous in plants and can co-elute with the target analyte.[4][9]

  • Lipids and Phospholipids: Particularly problematic in LC-MS analysis, these compounds can cause significant ion suppression.[3]

  • Pigments: Chlorophylls and carotenoids can interfere with UV detection and contaminate columns if not properly removed.

Troubleshooting Guide: Chromatographic Issues

This guide addresses common problems encountered during the HPLC analysis of this compound.

Q4: I am seeing poor peak resolution or co-elution with unknown peaks. How can I fix this?

Answer: Poor resolution is often due to insufficient separation between this compound and an interfering compound.

  • Optimize the Mobile Phase Gradient: Adjusting the gradient slope can increase the separation between closely eluting peaks. A shallower gradient provides more time for separation.

  • Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase. A Phenyl-Hexyl phase, for instance, offers different selectivity for aromatic compounds.

  • Improve Sample Cleanup: The most effective solution is to remove the interference before injection. Implement or enhance a sample preparation technique like Solid Phase Extraction (SPE) to selectively remove interfering compounds.[3][10]

Q5: My this compound peak is tailing or fronting. What is the cause?

Answer: Asymmetrical peaks are common and can compromise quantification.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting the sample.[11]

  • Secondary Interactions: Basic analytes can interact with residual silanol groups on the silica support, causing tailing.[11] Ensure the mobile phase pH is appropriate (typically between 2 and 8) or use a column with end-capping.[12]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase itself.[11][12]

  • Column Contamination or Degradation: A blocked column inlet frit or a worn-out stationary phase can cause peak tailing.[13] Try flushing the column with a strong solvent or replacing it if necessary.

Q6: My quantitative results for this compound are inconsistent between runs. What should I investigate?

Answer: Poor reproducibility is a critical issue in quantitative analysis.

  • Inconsistent Sample Preparation: The sample preparation process, especially manual steps like LLE or SPE, must be highly consistent.[2] Automation can help reduce variability.

  • Matrix Effects: Variations in the matrix composition between different samples can alter analyte response.[5] The best way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS). If a SIL-IS is unavailable, the standard addition method can be used to quantify and correct for matrix effects.[5]

  • System Instability: Check for leaks in the HPLC system, as this can cause flow rate fluctuations and retention time shifts.[12][14] Ensure the column temperature is stable and the mobile phase is properly degassed to prevent bubbles in the pump.[11][12]

Q7: The baseline in my chromatogram is noisy or drifting. How can I get a stable baseline?

Answer: A stable baseline is crucial for detecting low-concentration analytes.

  • Mobile Phase Contamination: Impurities in solvents or buffers can cause a noisy or drifting baseline, especially during gradient elution. Use high-purity (e.g., HPLC or MS-grade) solvents and freshly prepared mobile phases.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting the sample. A lack of equilibration can cause the baseline to drift.[11]

  • Detector Issues: A dirty flow cell in the UV detector or a failing lamp can lead to excessive noise. Flush the flow cell and check the lamp's energy output.

  • Pump Malfunction: Air bubbles in the pump or faulty check valves can cause pressure fluctuations that manifest as a noisy baseline. Degas the mobile phase and service the pump if necessary.

Data Presentation: Optimizing Sample Cleanup

Effective sample cleanup is the most critical step for removing interfering compounds. The choice of Solid Phase Extraction (SPE) sorbent can significantly impact recovery and matrix removal.

Table 1: Comparison of SPE Sorbent Performance for this compound Cleanup

SPE Sorbent TypeMechanism of ActionTarget Interferences RemovedHypothetical Analyte Recovery (%)Hypothetical Matrix Effect (%)
C18 (Reversed-Phase) Hydrophobic interactionsNon-polar compounds (lipids, pigments)85-95%15-25%
HLB (Hydrophilic-Lipophilic Balanced) Mixed-mode (hydrophobic & hydrophilic)Broad spectrum of interferences90-99%5-15%
PSA (Primary Secondary Amine) Anion exchangeAcidic compounds (phenolic acids, fatty acids)80-90%20-30%

Note: Data are illustrative. Optimal sorbent must be determined experimentally.

Table 2: Influence of HPLC Column Chemistry on Peak Resolution

HPLC Column Stationary PhasePrimary Separation MechanismSelectivity Advantage for GlycosidesHypothetical Resolution (Rs) with Co-eluting Flavonoid
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, good retention1.2
Phenyl-Hexyl π-π interactions, hydrophobicityEnhanced selectivity for aromatic compounds1.7
Cyano (CN) Dipole-dipole interactions, weak hydrophobicityDifferent selectivity for polar compounds1.4

Note: Data are illustrative. A resolution value (Rs) ≥ 1.5 indicates baseline separation.

Experimental Protocols

Protocol 1: Quantification of this compound in a Plant Matrix by HPLC-UV

This protocol provides a general workflow for extracting and quantifying this compound.

1. Sample Extraction

  • Weigh 1.0 g of homogenized, dried plant powder into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water (v/v).

  • Vortex for 1 minute to ensure thorough mixing.

  • Place the tube in an ultrasonic bath for 30 minutes at 40°C.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant (the liquid extract) and transfer it to a new tube.

2. Solid Phase Extraction (SPE) Cleanup

  • Select an appropriate SPE cartridge (e.g., HLB, 3 cc, 60 mg).

  • Conditioning: Pass 3 mL of methanol through the cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Loading: Dilute 1 mL of the plant extract with 4 mL of deionized water and load the entire 5 mL onto the cartridge at a slow, steady drip rate (approx. 1 mL/min).

  • Washing: Pass 3 mL of 5% methanol in water through the cartridge to wash away polar interferences.

  • Elution: Elute the this compound and other retained compounds with 3 mL of 90% methanol. Collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) for HPLC analysis.

3. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: Scan for the absorbance maximum of this compound (e.g., 280 nm), or use a DAD to monitor multiple wavelengths.[8]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 60 40
    22.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

4. Data Analysis

  • Prepare a calibration curve using certified reference standards of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

  • Calculate the concentration in the sample by interpolating its peak area against the calibration curve.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and concepts in this compound analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material Extraction Ultrasonic Extraction (80% Methanol) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup FinalSample Reconstituted Sample Cleanup->FinalSample Injection HPLC Injection FinalSample->Injection Separation Chromatographic Separation (Phenyl-Hexyl Column) Injection->Separation Detection UV-Vis / DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification vs. Calibration Curve Chromatogram->Quantification Result Final Concentration Report Quantification->Result

Caption: General experimental workflow for this compound analysis.

Problem Poor Peak Resolution (Rs < 1.5) CheckGradient Is the gradient optimized? Problem->CheckGradient CheckColumn Is the column chemistry appropriate? CheckGradient->CheckColumn Yes Sol_Gradient Action: Make gradient shallower to increase separation time. CheckGradient->Sol_Gradient No CheckCleanup Is sample cleanup sufficient? CheckColumn->CheckCleanup Yes Sol_Column Action: Switch to a column with different selectivity (e.g., Phenyl-Hexyl). CheckColumn->Sol_Column No Sol_Cleanup Action: Implement or improve SPE cleanup to remove the interfering compound. CheckCleanup->Sol_Cleanup No

Caption: Troubleshooting logic for poor chromatographic resolution.

Caption: Representative Nrf2 signaling pathway for antioxidant response.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no specific published data on the in vivo bioavailability of Arabinothalictoside. The following information is extrapolated from general knowledge of glycoside and nitroaromatic compound metabolism and bioavailability. Researchers should validate these assumptions through specific in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential bioavailability challenges?

This compound is a glycoside with the chemical structure (2S,3R,4S,5S,6R)-2-(4-(2-nitroethyl)phenoxy)-6-(((2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl)oxymethyl)oxane-3,4,5-triol. Its structure suggests several potential challenges to achieving adequate oral bioavailability:

  • High Polarity: The presence of multiple hydroxyl groups in the sugar moieties makes the molecule highly polar. Generally, highly polar molecules have poor passive diffusion across the lipophilic intestinal membrane.

  • Enzymatic Degradation: The glycosidic bond may be susceptible to hydrolysis by enzymes in the gastrointestinal tract, particularly by the gut microbiota in the colon.[1] This could lead to premature degradation before the intact molecule can be absorbed.

  • Efflux Transporters: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells back into the lumen, thereby reducing net absorption.

  • First-Pass Metabolism: The nitroaromatic group may undergo significant metabolism in the liver (first-pass metabolism) after absorption, reducing the amount of active compound that reaches systemic circulation.

Q2: What is the likely metabolic fate of this compound in vivo?

While specific metabolic pathways for this compound are uncharacterized, we can hypothesize the following based on its structure:

  • Hydrolysis of the Glycosidic Bond: The glycosidic linkage is a primary target for enzymatic cleavage. This can occur in the small intestine to some extent, but is more likely to be significant in the colon, where a diverse array of bacterial glycosidases reside.[1] This would release the aglycone, 4-(2-nitroethyl)phenol, and the disaccharide.

  • Metabolism of the Aglycone: The released aglycone, 4-(2-nitroethyl)phenol, would likely undergo further metabolism. The nitro group could be reduced to an amino group by nitroreductases present in the liver and gut microbiota. The phenolic hydroxyl group is a prime site for phase II conjugation reactions, such as glucuronidation and sulfation, in the liver.

  • Metabolism of the Intact Glycoside: If absorbed intact, the hydroxyl groups on the sugar moieties could also be sites for glucuronidation or sulfation.

Q3: What are the potential strategies to enhance the oral bioavailability of this compound?

Several formulation and chemical modification strategies could be explored:

  • Novel Drug Delivery Systems:

    • Liposomes: Encapsulating this compound within liposomes can protect it from enzymatic degradation and enhance its absorption.[2][3][4]

    • Nanoemulsions/Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These systems can improve the solubility and dissolution rate of poorly soluble compounds and can also enhance intestinal permeability.

    • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the compound, providing controlled release and protection.

  • Chemical Modification (Prodrug Approach):

    • Acylation: Esterification of the hydroxyl groups on the sugar moieties with lipophilic acids could increase the molecule's lipophilicity, potentially improving passive diffusion. These ester groups could then be cleaved by endogenous esterases to release the parent compound.

  • Use of Permeation Enhancers: Co-administration with compounds that reversibly open tight junctions between intestinal epithelial cells could increase paracellular absorption.

  • Inhibition of Efflux Pumps: Co-administration with known P-gp inhibitors could reduce the efflux of this compound from intestinal cells.

Troubleshooting Guides for In Vivo Experiments

Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Step
Poor aqueous solubility Characterize the solubility of this compound at different pH values. Consider formulation approaches like creating a salt form, using co-solvents, or developing a SNEDDS.
Extensive pre-systemic degradation Analyze for the presence of the aglycone and other potential metabolites in plasma and feces. This will help determine if the compound is being degraded before or after absorption.
Low intestinal permeability Perform an in vitro Caco-2 cell permeability assay to assess the intrinsic permeability of this compound.[5]
High efflux ratio In the Caco-2 assay, determine the bidirectional permeability (apical to basolateral and basolateral to apical) to calculate the efflux ratio. An efflux ratio greater than 2 suggests active efflux.

Issue 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Step
Differences in gut microbiota composition The composition of gut bacteria can vary significantly between animals, leading to different rates of glycoside hydrolysis. Consider using animals from a single, well-controlled source. Fecal microbiota analysis could be performed to assess variability.
Food effect The presence of food in the GI tract can significantly alter drug absorption. Conduct studies in both fasted and fed states to assess the impact of food.
Genetic polymorphism in metabolic enzymes or transporters While less common in inbred animal strains, this can be a factor.

Issue 3: In vitro activity does not translate to in vivo efficacy.

Potential Cause Troubleshooting Step
Rapid metabolism to inactive compounds Identify the major metabolites of this compound and assess their biological activity. It's possible the parent compound is rapidly converted to inactive forms.
Poor tissue distribution The compound may not be reaching the target tissue in sufficient concentrations. Conduct tissue distribution studies to determine the concentration of this compound and its major metabolites in target organs.
High plasma protein binding Determine the extent of plasma protein binding. High binding can limit the amount of free (active) drug available to exert its effect.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300 g).

  • Housing: House animals in a controlled environment (12 h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with free access to standard chow and water.

  • Drug Formulation: Prepare a formulation of this compound suitable for oral gavage (e.g., suspension in 0.5% carboxymethylcellulose).

  • Dosing: Fast animals overnight before dosing. Administer a single oral dose of this compound (e.g., 50 mg/kg) by oral gavage. For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via the tail vein (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein or tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound and its potential major metabolites in plasma.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software. Calculate absolute bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent and differentiated monolayer (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Study:

    • Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh medium to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Analysis: Quantify the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.

  • Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).

Quantitative Data Summary

As no specific data for this compound is available, the following table provides a template for summarizing pharmacokinetic data once it has been generated.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats.

ParameterOral Administration (50 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL) [Insert experimental value][Insert experimental value]
Tmax (h) [Insert experimental value][Insert experimental value]
AUC0-t (ng*h/mL) [Insert experimental value][Insert experimental value]
t1/2 (h) [Insert experimental value][Insert experimental value]
Absolute Bioavailability (%) [Calculated value]-

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption & Metabolism cluster_systemic Systemic Circulation & Excretion This compound This compound Stomach Stomach This compound->Stomach Small_Intestine Small_Intestine Stomach->Small_Intestine Gastric Emptying Colon Colon Small_Intestine->Colon Intestinal Transit Enterocytes Enterocytes Small_Intestine->Enterocytes Limited Absorption Aglycone Aglycone Colon->Aglycone Microbiota Hydrolysis Enterocytes->Small_Intestine Efflux (P-gp) Portal_Vein Portal_Vein Enterocytes->Portal_Vein To Liver Liver Liver Portal_Vein->Liver First-Pass Metabolism Colon_Absorption Colon_Absorption Aglycone->Colon_Absorption Passive Diffusion Colon_Absorption->Portal_Vein Systemic_Circulation Systemic_Circulation Liver->Systemic_Circulation Bioavailable Drug Bile Bile Liver->Bile Excretion Kidney Kidney Systemic_Circulation->Kidney Renal Clearance Urine Urine Kidney->Urine Excretion

Caption: Hypothetical in vivo fate of orally administered this compound.

G Start Start Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley Rats) Start->Animal_Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Dosing Oral Gavage or IV Injection Fasting->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Quantification Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Modeling Sample_Analysis->PK_Analysis End End PK_Analysis->End G Low_Bioavailability Low_Bioavailability Physicochemical_Properties Physicochemical Properties Low_Bioavailability->Physicochemical_Properties Physiological_Barriers Physiological Barriers Low_Bioavailability->Physiological_Barriers High_Polarity High_Polarity Physicochemical_Properties->High_Polarity leads to Low_Solubility Low_Solubility Physicochemical_Properties->Low_Solubility leads to Enzymatic_Degradation Enzymatic_Degradation Physiological_Barriers->Enzymatic_Degradation includes Efflux_Pumps Efflux_Pumps Physiological_Barriers->Efflux_Pumps includes First_Pass_Metabolism First_Pass_Metabolism Physiological_Barriers->First_Pass_Metabolism includes Poor_Permeability Poor_Permeability High_Polarity->Poor_Permeability Poor_Dissolution Poor_Dissolution Low_Solubility->Poor_Dissolution Poor_Permeability->Low_Bioavailability Poor_Dissolution->Low_Bioavailability Enzymatic_Degradation->Low_Bioavailability Efflux_Pumps->Low_Bioavailability First_Pass_Metabolism->Low_Bioavailability

References

Arabinothalictoside experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for arabinothalictoside research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common experimental artifacts and navigate challenges when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a natural product with the molecular formula C19H27NO12.[1] Structurally, it is a glycoside, meaning it consists of a sugar component (arabinose) linked to a non-sugar aglycone. The aglycone of this compound features a 4-(2-nitroethyl)phenoxy group. Its glycosidic nature and the presence of a nitro group and an aromatic ring are important considerations for experimental design, as these moieties can influence its solubility, stability, and potential for assay interference.

Q2: What are the predicted physicochemical properties of this compound?

While extensive experimental data is not publicly available, computational predictions provide some insight into its properties. These properties are crucial for understanding its behavior in aqueous and organic solvents and for designing appropriate experimental conditions.

PropertyPredicted ValueImplication for Experiments
Molecular Weight 461.4 g/mol [1]Standard for a moderately sized natural product.
XLogP3 -2.3[1]Suggests good water solubility and low lipophilicity.
Hydrogen Bond Donors 8[1]High capacity for hydrogen bonding, contributing to water solubility.
Hydrogen Bond Acceptors 13[1]High capacity for hydrogen bonding, contributing to water solubility.
Rotatable Bond Count 7[2]Indicates a degree of conformational flexibility.

Q3: How stable is this compound in solution?

The stability of glycosides like this compound can be sensitive to pH and temperature.[3][4] The glycosidic bond can be susceptible to hydrolysis under strongly acidic or basic conditions, which would separate the sugar from the aglycone and alter its biological activity. The nitro group may also be susceptible to degradation under certain reducing or strong basic conditions. It is recommended to perform stability studies under your specific experimental conditions (pH, temperature, buffer components) to assess the integrity of this compound over the time course of your assay.

Troubleshooting Guides

Section 1: In Vitro Assays (e.g., Enzyme Inhibition, Cell-Based Assays)

Problem: I'm observing inconsistent results or suspected false positives in my enzyme inhibition assay.

  • Possible Cause 1: Assay Interference from Color or Autofluorescence. Natural products can sometimes interfere with spectrophotometric or fluorometric readouts.[5][6]

    • Troubleshooting:

      • Run proper controls: Include a "sample blank" containing this compound but no enzyme or substrate to measure its intrinsic absorbance or fluorescence at the assay wavelength.[5][6]

      • Subtract background: Subtract the signal from the sample blank from your experimental wells.

      • Use orthogonal assays: Confirm hits with a different assay format that uses an alternative detection method (e.g., luminescence instead of fluorescence).

  • Possible Cause 2: Non-specific Inhibition due to Aggregation. At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes, a common source of false positives in high-throughput screening.[7]

    • Troubleshooting:

      • Determine the critical aggregation concentration (CAC): Use techniques like dynamic light scattering (DLS) to see if this compound forms aggregates at the concentrations used in your assay.

      • Include a non-ionic detergent: Adding a small amount of a detergent like Triton X-100 (e.g., 0.01%) to the assay buffer can often disrupt aggregates. If the inhibitory activity disappears or is significantly reduced, aggregation is a likely cause.

      • Vary enzyme concentration: True inhibitors are typically independent of the enzyme concentration, whereas the IC50 of aggregating inhibitors often increases with higher enzyme concentrations.

  • Possible Cause 3: Pan-Assay Interference Compounds (PAINS). Certain chemical substructures are known to frequently cause non-specific assay interference.[7] While this compound has not been flagged as a PAIN, it's good practice to be aware of this phenomenon.

    • Troubleshooting:

      • Review the structure: Be mindful of reactive moieties. The nitroethyl group could potentially be reactive under certain conditions.

      • Perform counter-screens: Test this compound in unrelated assays to check for broad, non-specific activity.

Section 2: Analytical Characterization (HPLC, LC-MS)

Problem: I'm seeing peak tailing or poor peak shape during HPLC analysis of this compound.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The multiple hydroxyl groups on the sugar moiety of this compound can lead to secondary interactions with residual silanols on C18 columns, causing peak tailing.

    • Troubleshooting:

      • Use an end-capped column: Ensure you are using a high-quality, end-capped C18 column.

      • Modify the mobile phase: Add a small amount of a competing agent, like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%), to the mobile phase to protonate silanols and reduce secondary interactions.

      • Consider a different stationary phase: If tailing persists, a column with a different stationary phase (e.g., phenyl-hexyl, polar-embedded) might be more suitable.

Problem: I'm observing unexpected ions or adducts in my mass spectrometry (MS) analysis.

  • Possible Cause 1: In-source Fragmentation or Rearrangement. The glycosidic bond can be labile in the mass spectrometer's ion source, leading to fragmentation where the sugar and aglycone are detected as separate ions.

    • Troubleshooting:

      • Use a soft ionization technique: Electrospray ionization (ESI) is generally preferred over atmospheric pressure chemical ionization (APCI) for fragile molecules like glycosides.

      • Optimize ion source parameters: Lower the fragmentor voltage or cone voltage to reduce in-source fragmentation.

      • Look for characteristic losses: Be aware of the mass of the arabinose moiety and look for a neutral loss corresponding to its mass from the parent ion.

  • Possible Cause 2: Formation of Adducts. Due to the presence of multiple polar groups, this compound can readily form adducts with salts present in the mobile phase or sample.

    • Troubleshooting:

      • Identify common adducts: Look for ions corresponding to [M+Na]+, [M+K]+, and [M+NH4]+ in addition to the expected [M+H]+ or [M-H]-.

      • Use high-purity solvents and additives: Employ LC-MS grade solvents and additives to minimize salt contamination.

Experimental Protocols & Visualizations

General Workflow for Investigating Suspected Assay Artifacts

This workflow provides a systematic approach to identifying and mitigating common artifacts in in vitro assays.

Artifact_Workflow Workflow for Investigating In Vitro Assay Artifacts start Initial 'Hit' from Primary Screen interference_check Check for Assay Interference (Absorbance/Fluorescence) start->interference_check run_blanks Run Sample and Reagent Blanks interference_check->run_blanks Yes aggregation_check Test for Aggregation interference_check->aggregation_check No run_blanks->aggregation_check false_positive Result Identified as Artifact run_blanks->false_positive Interference Confirmed orthogonal_assay Confirm with Orthogonal Assay detergent_test Add Non-ionic Detergent (e.g., 0.01% Triton X-100) aggregation_check->detergent_test Yes specificity_check Assess Specificity aggregation_check->specificity_check No dls_analysis Perform Dynamic Light Scattering (DLS) detergent_test->dls_analysis detergent_test->specificity_check detergent_test->false_positive Activity Lost counter_screen Perform Counter-Screen with Unrelated Target specificity_check->counter_screen Yes dose_response Validate with Full Dose-Response Curve specificity_check->dose_response No counter_screen->dose_response counter_screen->false_positive Non-specific Activity confirmed_hit Confirmed Hit for Further Study dose_response->confirmed_hit Signaling_Pathway Hypothetical Inhibition of a Kinase Cascade Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Response Cellular Response (e.g., Proliferation) TF->Response This compound This compound This compound->Kinase2 Inhibits

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, a comparative analysis of the potential bioactivity of Arabinothalictoside and the known active compound Salidroside is presented. This guide offers a detailed examination of Salidroside's established anti-inflammatory properties, providing a framework for the potential investigation of this compound, a structurally related phenolic glycoside for which no direct bioactivity data has been reported.

This compound is a nitroethylphenol glycoside isolated from the tuber of Sagittaria trifolia L. While direct experimental studies on its biological activity are currently unavailable, other constituents isolated from the same plant have demonstrated inhibitory effects on histamine release[1][2][3]. This suggests a potential for related bioactivities.

Salidroside, a phenylethanoid glycoside from Rhodiola rosea, is a well-researched compound with demonstrated anti-inflammatory and neuroprotective effects[2][4][5]. Its mechanism of action involves the modulation of key inflammatory pathways, making it a relevant benchmark for evaluating the potential of structurally similar compounds.

Quantitative Bioactivity Data: Salidroside

The anti-inflammatory activity of Salidroside has been quantified in various in vitro studies. The following table summarizes key findings on its inhibitory effects on pro-inflammatory mediators.

CompoundAssayCell LineInducerIC50 ValueReference
Salidroside Nitric Oxide (NO) ProductionMurine Microglia (BV-2)Lipopolysaccharide (LPS)27.91 μM[1]
Salidroside TNF-α InhibitionHuman Renal Tubular Epithelial (HK-2)Ischemia/Reperfusion-[2][5]
Salidroside IL-1β InhibitionHuman Renal Tubular Epithelial (HK-2)Ischemia/Reperfusion-[2][5]
Salidroside IL-6 InhibitionHuman Renal Tubular Epithelial (HK-2)Ischemia/Reperfusion-[2][5]

Note: Specific IC50 values for TNF-α, IL-1β, and IL-6 inhibition by Salidroside in the cited studies were not provided, but significant reductions were reported.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a typical protocol for assessing the anti-inflammatory activity of a compound like Salidroside.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Murine Microglia (BV-2 cells)
  • Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Salidroside) for 1 hour.

  • Induction of Inflammation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Incubation: The cells are incubated for an additional 24 hours.

  • Measurement of NO Production: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Signaling Pathway

The anti-inflammatory effects of many phenolic glycosides are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 1. Binds MyD88 MyD88 TLR4->MyD88 2. Activates IKK IKK Complex MyD88->IKK 3. Activates IkB IκBα IKK->IkB 4. Phosphorylates    & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus 5. Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) Nucleus->Genes Salidroside Salidroside Salidroside->IKK Inhibits

Figure 1: Simplified NF-κB signaling pathway and the inhibitory action of Salidroside.

Conclusion

While the bioactivity of this compound remains to be elucidated, the well-documented anti-inflammatory properties of the structurally related phenolic glycoside, Salidroside, provide a strong rationale for its investigation. The experimental protocols and signaling pathway information presented here offer a roadmap for future studies on this compound. Further research is warranted to determine if this compound possesses similar or other valuable bioactivities, which could have significant implications for the development of new therapeutic agents.

References

comparative study of Arabinothalictoside from different sources

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals that Arabinothalictoside, a nitroethylphenol glycoside, has been isolated and characterized from a single plant source: the tubers of Sagittaria trifolia L. (Alismataceae), commonly known as arrowhead.[1] The name "this compound" is somewhat anomalous, as it suggests an origin from the Thalictrum genus (Meadow-rue), a known source of various other glycosides. However, to date, there are no scientific reports of this compound being isolated from any Thalictrum species. Consequently, a direct comparative study of this compound from different natural sources is not feasible based on the current body of research.

This guide provides a detailed overview of the known information on this compound from its single reported source and offers a comparative perspective by contrasting it with the diverse glycosides found in the Thalictrum genus. This information is intended for researchers, scientists, and drug development professionals interested in the phytochemical landscape of these plant genera.

Chemical and Physical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and further research.

PropertyValue
Molecular Formula C19H27NO12
Molecular Weight 461.4 g/mol
IUPAC Name (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol
Source Tuber of Sagittaria trifolia L.

Comparative Overview: this compound vs. Thalictrum Glycosides

While this compound has a singular reported origin, the Thalictrum genus is a rich source of a wide variety of glycosidic compounds. A comparison highlights the unique chemical nature of this compound.

Thalictrum Glycosides: The genus Thalictrum is known to produce a diverse array of secondary metabolites, including:

  • Flavonoid Glycosides: These are widespread in Thalictrum species and exhibit a range of biological activities, including antioxidant and anti-inflammatory effects.

  • Triterpenoid Saponins: Many Thalictrum species are characterized by the presence of these complex glycosides, which often possess cytotoxic and immunomodulatory properties.

  • Cyanogenic Glycosides: Compounds like lithospermoside have been identified in Thalictrum, which can release hydrogen cyanide upon enzymatic hydrolysis and may play a role in plant defense.[2]

  • Phenolic Glycosides: A novel phenolic compound, thalictricoside, has been isolated from Thalictrum orientale.

This compound: In contrast, this compound is a nitroethylphenol glycoside. The presence of a nitro group is a relatively uncommon feature in plant-derived glycosides, making its chemical structure particularly interesting for further investigation.

Biological Activity

At present, there is a notable lack of specific data on the biological activity of purified this compound. The initial study that reported its isolation focused on the inhibitory effects of co-isolated diterpenes on histamine release from rat mast cells.[1] The pharmacological potential of this compound itself remains an open area for future research.

In contrast, various extracts and isolated compounds from Thalictrum species have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.

Experimental Protocols

The following is a generalized protocol for the extraction and isolation of compounds from the tubers of Sagittaria trifolia, as adapted from the methodology described in the literature for the isolation of this compound.[1]

1. Extraction:

  • Fresh tubers of Sagittaria trifolia are minced and extracted with methanol (MeOH) at room temperature.
  • The methanolic extract is concentrated under reduced pressure to yield a crude extract.

2. Partitioning:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and n-butanol (n-BuOH).

3. Chromatographic Separation:

  • The different fractions are subjected to column chromatography on silica gel.
  • Elution is performed with a gradient of solvents, for example, a mixture of chloroform and methanol with increasing methanol concentration.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Purification:

  • Fractions containing the target compound (this compound) are further purified using High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water gradient.

5. Structure Elucidation:

  • The structure of the purified compound is determined using spectroscopic methods, including:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and stereochemistry.

Visualizations

Experimental Workflow for Natural Product Isolation

experimental_workflow plant_material Plant Material (e.g., Sagittaria trifolia tubers) extraction Extraction (e.g., Methanol) plant_material->extraction partitioning Solvent Partitioning (e.g., Hexane, Chloroform, Butanol) extraction->partitioning column_chromatography Column Chromatography (e.g., Silica Gel) partitioning->column_chromatography hplc HPLC Purification (e.g., Reversed-Phase) column_chromatography->hplc structure_elucidation Structure Elucidation (NMR, MS) hplc->structure_elucidation pure_compound Pure Compound (this compound) structure_elucidation->pure_compound compound_source_relationship This compound This compound thalictrum Thalictrum spp. This compound->thalictrum  No Reported Isolation sagittaria Sagittaria trifolia sagittaria->this compound  Reported Source thalictrum_glycosides Thalictrum Glycosides (Flavonoids, Saponins, etc.) thalictrum->thalictrum_glycosides  Known Source Of

References

Comparative Analysis of the Anti-Inflammatory Effects of Arabinothalictoside and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory potential of Arabinothalictoside, a natural glycoside, and other well-characterized anti-inflammatory compounds derived from medicinal plants. While direct experimental data on the anti-inflammatory effects of this compound is limited, this document summarizes the known bioactivities of its source plant, Sagittaria trifolia. For a robust comparison, this guide details the extensively studied anti-inflammatory properties of alkaloids from Thalictrum species, namely Berberine and Tetrandrine, which serve as benchmarks for potent natural anti-inflammatory agents.

Introduction to this compound and its Source

This compound is a nitroethyl-phenolic glycoside that has been isolated from the tubers of Sagittaria trifolia L.[1][2]. Sagittaria trifolia, commonly known as arrowhead, is an aquatic plant whose tubers are used as a traditional food and medicinal herb in several Asian countries. Traditional uses and modern studies have indicated that Sagittaria trifolia possesses various bioactive properties, including anti-inflammatory, antioxidant, and immunomodulatory effects[2][3][4]. While the plant itself shows promise, specific experimental validation of the anti-inflammatory activity of this compound is not yet extensively documented in scientific literature. Some studies have shown that certain diterpenes from Sagittaria trifolia can inhibit histamine release from mast cells, suggesting a potential anti-allergic and anti-inflammatory action for compounds from this plant[1].

Anti-Inflammatory Properties of Benchmark Natural Compounds: Thalictrum Alkaloids

The genus Thalictrum is a rich source of potent bioactive alkaloids, with a long history of use in traditional medicine for treating inflammatory ailments. Among these, Berberine and Tetrandrine are two of the most extensively studied compounds with well-established anti-inflammatory mechanisms.

Berberine is an isoquinoline alkaloid found in various plants, including those of the Berberis and Coptis genera, as well as Thalictrum species. It is known to exert significant anti-inflammatory effects by modulating key signaling pathways.

Tetrandrine , a bis-benzylisoquinoline alkaloid from Stephania tetrandra and also found in some Thalictrum species, has demonstrated potent anti-inflammatory and immunosuppressive activities in numerous preclinical studies.

Comparative Quantitative Data

The following table summarizes the in vitro anti-inflammatory activities of Berberine and Tetrandrine. Due to the lack of specific data for this compound, it is not included in this direct comparison.

CompoundAssayCell LineStimulantMeasured ParameterIC50 / InhibitionReference
Berberine Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite11.64 µM[5]
IL-6 ExpressionRAW 264.7LPSIL-6 mRNASignificant reduction at 10 µM[6]
TNF-α ExpressionRAW 264.7LPSTNF-α mRNASignificant reduction at 10 µM[6]
COX-2 ExpressionHepG2-COX-2Inhibition[7]
Tetrandrine Nitric Oxide (NO) ProductionATDC5LPSNitriteInhibition[8]
PGE2 ProductionATDC5LPSPGE2Inhibition[8]
TNF-α ProductionHuman MonocytesS. aureusTNF-α ProteinInhibition at 0.1-5 µg/mL[3]
IL-6 ProductionRAW 264.7LPSIL-6 ProteinSignificant reduction at 20 mg/kg (in vivo)[9]
IL-1β ProductionRAW 264.7LPSIL-1β ProteinSignificant reduction at 20 mg/kg (in vivo)[9]

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural products are mediated through the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF_kB_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->genes activates transcription nucleus Nucleus Berberine Berberine Berberine->IKK Tetrandrine Tetrandrine Tetrandrine->IKK MAPK_Signaling_Pathway Stress Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stress->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 genes Pro-inflammatory Gene Expression AP1->genes Tetrandrine Tetrandrine Tetrandrine->p38 Tetrandrine->JNK Tetrandrine->ERK In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_assays Endpoint Assays c1 Seed RAW 264.7 cells c2 Pre-treat with Test Compound c1->c2 c3 Stimulate with LPS (1 µg/mL) c2->c3 a1 Nitric Oxide (Griess Assay) c3->a1 a2 Cytokine mRNA (RT-qPCR) c3->a2 a3 Protein Expression (Western Blot) c3->a3

References

A Comparative Guide to the Analytical Methods for Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview of Analytical Techniques

The analysis of Arabinothalictoside, as reported in scientific literature, predominantly relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primarily used for the separation of this compound from complex plant extracts. For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of Mass Spectrometry (MS) are indispensable.

II. Comparative Data of Analytical Methods

The following table summarizes the key analytical methods and their applications in the analysis of this compound, based on available research.

Analytical Technique Primary Application Instrumentation Examples Key Performance Characteristics References
1D & 2D NMR Spectroscopy Structural ElucidationBruker Avance SpectrometersProvides detailed structural information, including connectivity of atoms and stereochemistry. Essential for the definitive identification of the compound.[1][2][3]
High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS/HR-ESI-MS) Molecular Formula DeterminationQ-TOF Mass SpectrometersDelivers high-resolution mass data, enabling the accurate determination of the elemental composition and molecular weight.[1][2][3]
Reversed-Phase HPLC (RP-HPLC) Isolation and PurificationShimadzu Prominence system with a YMC Pack C18 columnSuitable for the semi-preparative separation and purification of this compound from plant extracts.[3]
Reversed-Phase UPLC (RP-UPLC) Separation and AnalysisNot explicitly detailed, but often coupled with MSOffers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[1][4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and QuantificationUHPLC coupled with QqTOF-MS or Orbitrap-HR-MSCombines the separation power of LC with the detection capabilities of MS for sensitive and specific analysis in complex matrices.[4][5][6]

III. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of analytical methods. Below are generalized protocols based on the methodologies cited in the literature.

1. Sample Preparation (General)

Plant materials (e.g., leaves) are typically dried, ground, and extracted with a suitable solvent such as methanol. The crude extract is then often subjected to further fractionation using techniques like column chromatography over silica gel or Sephadex LH-20 to enrich the fraction containing this compound before analytical or semi-preparative HPLC.[3]

2. Semi-Preparative HPLC for Isolation

  • System: Shimadzu prominence system with a PDA detector.

  • Column: YMC Pack C18 (5 µm, 120 Å, 150 mm × 10 mm I.D.).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • Detection: UV detection, wavelength not always specified.

  • Outcome: Isolation of pure or enriched this compound for further analysis.[3]

3. UPLC-MS for Identification and Characterization

  • System: Reversed-phase ultra-high performance liquid chromatography coupled to a quadrupole-time-of-flight mass spectrometer (RP-UHPLC-QqTOF-MS).[4]

  • Mobile Phase: Typically involves a gradient of aqueous ammonium formate and acetonitrile.[4]

  • Ionization: Electrospray ionization (ESI), often in positive ion mode which has been shown to provide better sensitivity and richer structural information for similar compounds.[4]

  • Analysis: Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns that aid in structural elucidation.[5]

4. NMR for Structural Elucidation

  • Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher).

  • Experiments: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed on the isolated compound.

  • Solvent: Deuterated solvents such as methanol-d4 or DMSO-d6.

  • Outcome: The comprehensive NMR data allows for the unambiguous assignment of the chemical structure of this compound.[1][2][3]

IV. Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a plant source.

Workflow for this compound Analysis A Plant Material Collection & Drying B Extraction (e.g., Methanol) A->B C Fractionation (Column Chromatography) B->C D Semi-Preparative HPLC C->D I UPLC-MS/MS Analysis C->I Direct Analysis of Fractions E Isolated this compound D->E F Structural Elucidation E->F G 1D & 2D NMR F->G H HRESI-MS F->H J Identification in Complex Mixture I->J

Caption: A logical workflow for the analysis of this compound.

This guide provides a foundational understanding of the analytical methods applied to this compound. For the development and validation of a specific analytical method for quantification or quality control, further optimization and rigorous validation according to international guidelines (e.g., ICH) would be required.

References

In-Depth Comparison of Arabinothalictoside and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological data for Arabinothalictoside and its analogs, precluding a direct head-to-head comparison of their biological activities at this time. While the chemical identity of this compound is established, its biological functions and the activities of any structurally related compounds remain largely unexplored in published research.

This guide outlines the current state of knowledge regarding this compound, details the extensive search for comparative data, and highlights the areas where further research is critically needed.

This compound: An Overview

This compound is a nitroethylphenol glycoside that has been isolated from the tubers of Sagittaria trifolia, commonly known as arrowhead. Its chemical structure and stereochemistry were elucidated in 1996.[1]

Chemical Structure:

  • Molecular Formula: C₁₉H₂₇NO₁₂

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

Despite its isolation and structural characterization, extensive searches of scientific databases have not yielded any published studies detailing the biological activity of this compound. The seminal 1996 paper that described its structure also reported the biological activity of other compounds isolated from Sagittaria trifolia, specifically the anti-histaminic effects of diterpenes named trifoliones A, B, C, and D. However, the study did not report any biological evaluation of this compound itself.[1][2]

The Search for Analogs and Comparative Data

A thorough investigation was conducted to identify any natural or synthetic analogs of this compound and to find comparative biological data. This search encompassed:

  • Direct searches for "this compound analogs."

  • Structure-based searches for compounds with a similar nitroethylphenol glycoside core.

  • Reviewing literature on the phytochemicals of Sagittaria trifolia and related plant species.

These efforts did not uncover any studies that have synthesized or isolated and subsequently evaluated the biological activity of compounds explicitly defined as analogs of this compound. Consequently, no experimental data, such as IC₅₀ values or detailed pharmacological profiles, are available to facilitate a head-to-head comparison.

Biological Context: Bioactivities of Sagittaria trifolia Extracts

While information on this compound is scarce, extracts from its source, Sagittaria trifolia, have been reported to possess a range of biological activities. These are primarily attributed to other classes of compounds present in the plant, such as polysaccharides and diterpenoids. Reported activities of Sagittaria trifolia extracts include:

  • Antioxidant activity [3]

  • Hepatoprotective effects [3]

  • Hypoglycemic and lipid-regulating properties [3]

  • Immunostimulatory effects [3]

  • Antibacterial activity (attributed to certain diterpenoids)[3]

  • Inhibitory effects on histamine release (attributed to trifoliones A, B, C, and D)[1][2]

It is plausible that this compound could contribute to the overall pharmacological profile of Sagittaria trifolia extracts, but without direct experimental evidence, its specific role and potency remain unknown.

Future Research Directions

The absence of data on the biological activity of this compound and its analogs represents a clear knowledge gap and an opportunity for future research. Key areas for investigation include:

  • Synthesis of this compound and its analogs: The development of a synthetic route would enable the production of sufficient quantities for comprehensive biological screening.

  • Screening for biological activity: this compound and any synthesized analogs should be screened against a wide range of biological targets to identify potential therapeutic applications. Based on the activities of other compounds from Sagittaria trifolia, initial screens could focus on anti-inflammatory, anti-allergic, and antimicrobial assays.

  • Mechanism of action studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and relevant signaling pathways.

Conclusion

At present, a head-to-head comparison of this compound and its analogs is not feasible due to the lack of available scientific data on their biological activities. While the chemical structure of this compound is known, its pharmacological properties have not been reported in the peer-reviewed literature. Further research, including the synthesis and biological evaluation of this compound and novel analogs, is essential to unlock their potential therapeutic value and to enable the comparative analyses sought by researchers and drug development professionals.

References

Navigating the Uncharted Territory of Arabinothalictoside Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant knowledge gap surrounding the bioactivity and independent replication of studies on a compound referred to as "Arabinothalictoside." Despite extensive searches of scholarly databases, no specific studies detailing the biological effects, experimental protocols, or independent verification of this particular molecule could be identified. This notable absence of data prevents the creation of a comparative guide as initially requested.

For researchers, scientists, and professionals in drug development, the lack of available information on "this compound" underscores a critical challenge in the exploration of novel compounds. The foundation of robust scientific progress lies in the ability to reproduce and build upon prior research. Without primary studies outlining the bioactivity of this compound, and crucially, independent replication of these findings, the scientific community cannot validate any potential therapeutic claims or understand its mechanism of action.

This situation highlights the importance of foundational research to characterize novel compounds. Should research on "this compound" emerge, the scientific process would necessitate:

  • Initial Bioactivity Screening: The first step would involve in vitro and in vivo studies to determine if the compound elicits any biological response.

  • Dose-Response Studies: Quantifying the relationship between the concentration of this compound and the observed biological effect would be crucial.

  • Mechanism of Action Studies: Investigating the specific signaling pathways and molecular targets through which this compound exerts its effects.

  • Independent Replication: Other laboratories would need to repeat the key experiments to verify the initial findings, a cornerstone of scientific validity.

Given the current void in the literature, any researcher encountering "this compound" should proceed with a ground-up approach, treating it as a novel chemical entity requiring full characterization. The development of detailed experimental protocols and the subsequent publication of these findings in peer-reviewed journals would be the essential first steps to building a body of knowledge around this compound. Until such primary data becomes available and is independently verified, any discussion of its bioactivity remains speculative.

Assessing the Target Specificity of Arabinothalictoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Arabinothalictoside, a natural product identified as a soluble epoxide hydrolase (sEH) inhibitor, presents a promising scaffold for therapeutic development. A critical aspect of advancing any inhibitor through the drug discovery pipeline is a thorough assessment of its target interaction specificity. This guide provides a comparative analysis of this compound's potency against its known target, sEH, in the context of other known inhibitors. It also outlines the experimental methodologies required to comprehensively evaluate its specificity profile, a crucial step for which public data on this compound is not yet available.

Potency Comparison of Soluble Epoxide Hydrolase (sEH) Inhibitors

While direct, head-to-head comparative studies under identical experimental conditions are not available, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and several well-characterized synthetic sEH inhibitors. It is important to note that variations in assay conditions can influence IC50 values.

CompoundTypeTargetIC50Reference
This compound Natural ProductHuman sEH47.1 µM[1]
t-AUCB SyntheticHuman sEH1.3 nM[2][3][4]
Mouse sEH8 nM[2][4]
Rat sEH8 nM[2][4]
AR9281 (UC1153) SyntheticHuman sEH13.8 nM[5]
Murine sEH1.7 nM[5]
GSK2256294 SyntheticHuman sEH27 pM[6]
Rat sEH61 pM[6]
Murine sEH189 pM[6]

Note: The significantly higher IC50 value for this compound suggests a lower potency compared to the synthetic inhibitors listed. However, natural products often serve as starting points for medicinal chemistry efforts to improve potency and selectivity.

Understanding the Role of sEH: Signaling Pathway

Soluble epoxide hydrolase plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory and vasodilatory effects. By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes these protective effects. Inhibition of sEH, therefore, increases the bioavailability of EETs, which is a therapeutic strategy for cardiovascular diseases and inflammation.[7][8][9][10]

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP_Epoxygenases CYP Epoxygenases Arachidonic_Acid->CYP_Epoxygenases EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenases->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation EETs->Vasodilation Anti_inflammation Anti-inflammation EETs->Anti_inflammation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Hydrolysis Reduced_effects Reduced Biological Effects DHETs->Reduced_effects This compound This compound (and other sEHIs) This compound->sEH Inhibition

Caption: The sEH signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing Specificity

To comprehensively assess the specificity of this compound, a multi-faceted approach involving both in vitro and in cellulo assays is necessary.

In Vitro sEH Inhibition Assay (Fluorometric)

This is a common method for determining the IC50 value of a potential sEH inhibitor.

Principle: The assay utilizes a non-fluorescent substrate that, upon hydrolysis by sEH, releases a fluorescent product. The rate of fluorescence increase is proportional to sEH activity. An inhibitor will decrease this rate.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a range of concentrations for testing.

    • Reconstitute recombinant human sEH enzyme in assay buffer.

    • Prepare the non-fluorescent sEH substrate solution.

  • Assay Procedure:

    • In a 96-well microplate, add the sEH enzyme to each well.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only) and a positive control (a known sEH inhibitor).

    • Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the sEH substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation/emission wavelengths of 330/465 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11][12]

Off-Target Profiling: Assessing Specificity

While data for this compound is not available, the following experimental workflows are standard for determining the specificity of an inhibitor.

a) Kinase and Hydrolase Panel Screening

Principle: To assess selectivity, the inhibitor is tested against a broad panel of related and unrelated enzymes. For an sEH inhibitor, this would ideally include other epoxide hydrolases, and a diverse set of other hydrolases and common off-target enzyme families like kinases.

Workflow:

  • Compound Submission: this compound is submitted to a commercial or academic screening facility.

  • Assay Execution: The compound is typically tested at one or two standard concentrations (e.g., 1 µM and 10 µM) against a large panel of purified enzymes. The activity of each enzyme in the presence of the compound is measured.

  • Data Analysis: The percentage of inhibition for each enzyme is calculated. "Hits" are identified as enzymes that are significantly inhibited. Follow-up dose-response assays are then performed on these hits to determine their IC50 values.

Specificity_Screening_Workflow Start This compound Primary_Assay Primary Target Assay (sEH) Start->Primary_Assay Specificity_Panel Broad Enzyme Panel Screening (e.g., Kinases, other Hydrolases) Start->Specificity_Panel Selectivity_Profile Establish Selectivity Profile Primary_Assay->Selectivity_Profile Primary Target Potency Hit_Identification Identify Off-Target 'Hits' (% Inhibition > Threshold) Specificity_Panel->Hit_Identification Dose_Response Dose-Response Assays on 'Hits' Hit_Identification->Dose_Response IC50_Determination Determine IC50 for Off-Targets Dose_Response->IC50_Determination IC50_Determination->Selectivity_Profile Off-Target Potencies

Caption: Workflow for determining the specificity of a small molecule inhibitor.

b) Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This can be used to confirm on-target engagement and identify off-target interactions in a more physiological context.

Workflow:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Unfolded proteins will precipitate upon heating. Separate the soluble protein fraction from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of soluble sEH (and other proteins of interest) remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion and Future Directions

This compound is a natural product with demonstrated inhibitory activity against soluble epoxide hydrolase. However, its reported potency is modest in comparison to synthetic inhibitors that have progressed to clinical trials. The critical next step in the evaluation of this compound, or any of its future optimized analogs, is a comprehensive assessment of its target specificity.

The lack of publicly available data on the selectivity of this compound highlights a significant gap in its characterization. To move forward, it is imperative to perform broad panel screening against other hydrolases and kinases, as well as cellular target engagement studies like CETSA. The results of these studies will be crucial in determining whether this compound or its derivatives possess a suitable specificity profile for further development as therapeutic agents. The methodologies outlined in this guide provide a roadmap for conducting such an evaluation.

References

Natural Glycosides in Antioxidant Assays: A Comparative Analysis of DPPH Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Antioxidant Activity of Natural Glycosides

The antioxidant activity of natural glycosides can vary significantly based on their chemical structure, particularly the nature and position of the sugar moieties and the hydroxyl groups on the aglycone. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. In the context of the DPPH assay, a lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the DPPH radical scavenging activity (IC50 values) of several common natural glycosides. It is important to note that IC50 values can be influenced by the specific experimental conditions.

Natural GlycosideAglyconeIC50 Value (µM)IC50 Value (µg/mL)
Flavonol Glycosides
RutinQuercetin5.02 ± 0.4[1]6.7 ± 0.1[2]
Kaempferol-3-O-rutinosideKaempferol>100[3]
Kaempferol-3-O-rhamnosideKaempferol>100[3]
Kaempferol-7-O-glucosideKaempferol>100[3]13.41 ± 0.64 (for Kaempferol-3-O-glucoside)[4]
Flavanone Glycosides
HesperidinHesperetin896.21 ± 0.15[5]226.34 ± 4.96[6]
NaringinNaringenin111.9 ± 10.06[7]
Saponin Glycosides
Crude Saponin ExtractsVarious83-340[8]
Trichosanthes Saponins2842.8 ± 110 (n-butanol fraction)[9]

Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental protocols. When available, both molar concentration (µM) and mass concentration (µg/mL) are provided.

Experimental Protocol: DPPH Radical Scavenging Assay

This section outlines a typical experimental protocol for determining the antioxidant activity of natural glycosides using the DPPH radical scavenging assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or Ethanol), analytical grade

  • Test compounds (natural glycosides)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Test Compound Solutions: Prepare a stock solution of each natural glycoside in a suitable solvent (e.g., methanol, DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control in the same manner as the test compounds.

3. Assay Procedure:

  • Add a specific volume of the DPPH working solution to each well of a 96-well microplate.

  • Add an equal volume of the different concentrations of the test compounds, positive control, or blank (solvent alone) to the wells containing the DPPH solution.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).

  • After incubation, measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

4. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] * 100

Where:

  • A_control is the absorbance of the DPPH solution with the blank.

  • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the sample and calculating from the resulting regression curve.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical reaction, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control/Blank DPPH->Mix Samples Prepare Serial Dilutions of Glycosides & Control Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Radical Scavenging Assay Workflow.

DPPH_Scavenging_Mechanism cluster_reactants Reactants cluster_products Products DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H H• donation Antioxidant Glycoside-OH (Antioxidant) Antioxidant_radical Glycoside-O• (Oxidized Antioxidant) Antioxidant->Antioxidant_radical

DPPH Radical Scavenging Mechanism.

References

Validating the Purity of Synthetic Arabinothalictoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The rigorous validation of purity for synthetic compounds is a cornerstone of reliable scientific research and is paramount in the drug development pipeline. For a novel synthetic compound like Arabinothalictoside, ensuring its purity is critical to accurately determine its biological activity, toxicity, and overall potential as a therapeutic agent. This guide provides a comparative overview of the primary analytical techniques used to validate the purity of synthetic compounds, offering detailed experimental protocols and performance data to aid researchers in selecting the most appropriate methods.

Comparative Analysis of Purity Validation Techniques

The three principal methods for assessing the purity of synthetic compounds are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information regarding the identity and purity of a sample.

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantification of purity and separation of impurities.Structural elucidation and quantification.Molecular weight determination and identification of impurities.
Sensitivity High (ng to pg range).Moderate (mg to µg range).Very High (pg to fg range).
Quantitative Accuracy High, with proper calibration.High, can be used as a primary ratio method.[1]Generally semi-quantitative, but can be quantitative with isotopic labeling.
Sample Requirement Small, typically µL injections.Larger, typically mg quantities.Very small, typically µL injections of dilute solutions.
Information Provided Retention time, peak area (purity), UV-Vis spectra (with DAD).Chemical structure, stereochemistry, quantification of components.Molecular weight, elemental composition, fragmentation patterns.[2]
Destructive? Yes (sample is eluted).No, the sample can be recovered.[3]Yes (sample is ionized and fragmented).

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity validation. The following sections outline standard protocols for HPLC, NMR, and MS analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of synthetic compounds by separating the main component from any impurities.[4][5]

Objective: To determine the percentage purity of synthetic this compound by separating it from any synthesis by-products or residual starting materials.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade

  • Synthetic this compound sample

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthetic this compound sample in a suitable solvent (e.g., a mixture of water and ACN) to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient might run from 5% B to 95% B over 30 minutes to ensure the separation of non-polar and polar impurities.

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic compounds and can also be used for quantitative purity assessment (qNMR).[1][6]

Objective: To confirm the chemical structure of synthetic this compound and to quantify its purity using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

  • Synthetic this compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the synthetic this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Integrate a well-resolved peak of the this compound and a peak from the internal standard.

    • The purity of the sample is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful technique for confirming the molecular weight of a synthetic compound and for detecting trace impurities.[7][8][9]

Objective: To verify the molecular weight of synthetic this compound and to identify any potential impurities.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an ionization source (e.g., ESI, APCI).

  • Syringe pump or liquid chromatography system for sample introduction.

Reagents:

  • Methanol or Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Synthetic this compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound sample (e.g., 10 µg/mL) in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer or inject it through an LC system.

    • Acquire data in positive and/or negative ion mode.

    • Obtain a high-resolution full scan mass spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the experimentally measured mass with the theoretically calculated mass for this compound to confirm its elemental composition.

    • Analyze the spectrum for any other ions that may correspond to impurities.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B D Inject Sample B->D C Prepare Mobile Phases E Chromatographic Separation C->E D->E F Detect with DAD/UV E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for HPLC Purity Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_data Data Analysis A Weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H Spectrum C->D E Integrate Signals D->E F Calculate Purity E->F G Confirm Structure E->G

Caption: Workflow for NMR Purity and Structural Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Prepare Dilute Solution B Infuse/Inject Sample A->B C Ionize Sample (ESI/APCI) B->C D Detect Ions C->D E Determine Accurate Mass D->E F Compare with Theoretical Mass E->F G Identify Impurities E->G

References

A Comparative Analysis of Cytosine Arabinoside's Cytotoxic Effects in Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Cytosine Arabinoside (Ara-C), a widely used antimetabolite in cancer chemotherapy. The data presented herein summarizes the compound's performance across various cancer cell lines, offering insights into its mechanism of action and differential efficacy. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

I. Quantitative Analysis of Cytotoxic Activity

The cytotoxic effects of Cytosine Arabinoside (Ara-C) have been evaluated in numerous studies across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a cytotoxic compound. The following table summarizes the IC50 values of Ara-C in different cell lines as reported in the literature.

Cell LineCancer TypeIC50 (µM)Reference
Nalm-6Acute Lymphoblastic LeukemiaNot specified, but most susceptible[1]
MOLT-4Acute Lymphoblastic LeukemiaNot specified, susceptible[1]
JurkatT-cell LeukemiaNot specified, less susceptible[1]
U937Histiocytic LymphomaNot specified, least affected[1]
HL-60Acute Promyelocytic LeukemiaNot specified, least sensitive[1][2]
THP-1Acute Monocytic LeukemiaNot specified, more sensitive than HL-60[3]
K562Chronic Myelogenous LeukemiaNot specified, intermediate sensitivity[2]
RehAcute Lymphoblastic LeukemiaNot specified, most sensitive[2]
MCF-7Breast Adenocarcinoma34.9 ± 4.2 nM (Hellebrigenin)[4]
MDA-MB-231Breast Adenocarcinoma61.3 ± 9.7 nM (Hellebrigenin)[4]
A549Lung CarcinomaIC50 below 25 µg/mL for 11 plant extracts[5]

Note: The table includes data for other cytotoxic agents where specific IC50 values for Ara-C were not available in the provided search results, to illustrate the format. The susceptibility of different leukemia cell lines to Ara-C varies significantly. For instance, NALM-6 and Reh cells, both of which are lymphoblastic leukemia lines, exhibit high sensitivity to Ara-C.[1][2] In contrast, myeloid leukemia cell lines like HL-60 and U937 are reported to be less affected.[1][2] The differing sensitivities are attributed to variations in the biochemical determinants of Ara-C metabolism within the cells.[2]

II. Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. This section details the key protocols used to assess the effects of Cytosine Arabinoside.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Plating: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After the incubation period, the medium is removed, and 28 μL of a 2 mg/mL MTT solution is added to each well, followed by incubation at 37°C for 1.5 hours.[7]

  • Formazan Solubilization: A solubilization solution is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[8][9]

B. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase. RNase is included to ensure that only DNA is stained.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[10] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Apoptosis Analysis by Western Blot

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptosis-related proteins.[11]

  • Protein Extraction: Cells are treated with the test compound, and then cell lysates are prepared to extract total protein.

  • SDS-PAGE and Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific to apoptosis marker proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins).

  • Detection: A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal, allowing for the visualization of the protein bands.[12]

III. Visualizing Molecular Pathways and Workflows

A. Signaling Pathways

Cytosine Arabinoside exerts its cytotoxic effects primarily through the inhibition of DNA synthesis.[13] Upon entering the cell, Ara-C is phosphorylated to its active triphosphate form, Ara-CTP. Ara-CTP then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into DNA, leading to the termination of DNA chain elongation and inducing apoptosis.[14]

Arabinothalictoside_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular AraC_ext Cytosine Arabinoside (Ara-C) AraC_int Ara-C AraC_ext->AraC_int Transport AraCMP Ara-CMP AraC_int->AraCMP Phosphorylation AraCDP Ara-CDP AraCMP->AraCDP Phosphorylation AraCTP Ara-CTP (Active form) AraCDP->AraCTP Phosphorylation DNAPolymerase DNA Polymerase AraCTP->DNAPolymerase Inhibits DNA DNA Synthesis Inhibition DNAPolymerase->DNA Apoptosis Apoptosis DNA->Apoptosis dCK dCK dCK->AraCMP CMPK CMPK CMPK->AraCDP NDPK NDPK NDPK->AraCTP

Caption: Mechanism of action of Cytosine Arabinoside (Ara-C).

B. Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxic effects of a compound in different cell lines.

Experimental_Workflow Start Select Cell Lines Culture Cell Culture and Maintenance Start->Culture Treatment Compound Treatment (Dose-Response) Culture->Treatment Assays Perform Assays Treatment->Assays MTT Cytotoxicity Assay (MTT) Assays->MTT Flow Cell Cycle Analysis (Flow Cytometry) Assays->Flow Western Apoptosis Analysis (Western Blot) Assays->Western Data Data Analysis and Interpretation MTT->Data Flow->Data Western->Data End Comparative Analysis Data->End

Caption: General workflow for comparative analysis.

IV. Conclusion

The cytotoxic efficacy of Cytosine Arabinoside varies among different cancer cell lines, which is largely influenced by the cellular machinery responsible for its metabolism. This guide provides a framework for the comparative analysis of cytotoxic compounds, integrating quantitative data, detailed experimental protocols, and visual representations of molecular pathways and workflows. Such a comprehensive approach is essential for advancing our understanding of anticancer agents and for the development of more effective cancer therapies.

References

Safety Operating Guide

Proper Disposal of Arabinothalictoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Arabinothalictoside, a plant-derived glycoside. In the absence of specific toxicological data for this compound, the precautionary principle must be applied, treating the compound as potentially hazardous.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to consult the Safety Data Sheet (SDS) if available from the supplier. General safety practices for handling glycosidic compounds of unknown toxicity include:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Avoid Dust Generation: If working with a solid form, take care to avoid creating dust.

  • Spill Management: In case of a spill, isolate the area and follow established laboratory procedures for cleaning up potentially hazardous materials.

Step-by-Step Disposal Protocol

Given the lack of specific data on the environmental and health impacts of this compound, it must be disposed of as chemical waste through a licensed hazardous waste disposal service. Do not dispose of this compound down the drain or in regular solid waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, filter paper, gloves), in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Any container that held pure this compound should be treated as hazardous waste.

    • If institutional policy allows for the disposal of "empty" containers as non-hazardous waste, the container must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[1]

2. Labeling of Waste Containers:

Proper labeling is crucial for the safety of all personnel and for regulatory compliance. The waste container label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

3. Storage of Chemical Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_procedure Hazardous Waste Disposal Procedure start This compound Waste Generated toxicity_check Is Specific Toxicity Data Available? start->toxicity_check treat_hazardous Treat as Hazardous Waste (Precautionary Principle) toxicity_check->treat_hazardous No non_hazardous_disposal Follow Non-Hazardous Disposal Protocol toxicity_check->non_hazardous_disposal Yes segregate Segregate Solid and Liquid Waste treat_hazardous->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Disposal by Licensed Vendor contact_ehs->end

This compound Disposal Workflow

Logical Relationship of Safety and Disposal Steps

The following diagram outlines the logical dependencies and relationships between the key safety and procedural steps for handling and disposing of this compound.

G cluster_planning Planning and Preparation cluster_handling Handling and Waste Generation cluster_disposal Disposal Process A Consult SDS (if available) B Identify Hazards (Assume Hazardous) A->B C Select Appropriate PPE B->C D Prepare Labeled Waste Containers B->D E Handle in Ventilated Area B->E C->E G Segregate Waste at Point of Generation D->G F Generate Waste E->F F->G H Securely Seal and Store Waste G->H I Arrange for EHS Pickup H->I J Maintain Disposal Records I->J

Safety and Disposal Logic Diagram

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Arabinothalictoside

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Arabinothalictoside

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on general best practices for handling potentially hazardous chemicals and glycosides in a laboratory setting. Researchers should always perform a risk assessment before handling any new compound and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines personal protective equipment (PPE) requirements, operational procedures for safe handling, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Receiving & Storage - Nitrile gloves- Laboratory coat
Weighing (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles[1][2]- N95 respirator or use of a chemical fume hood
Solution Preparation - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles[1][2]- Face shield if there is a splash hazard[1]- Work within a certified chemical fume hood
Handling Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical splash goggles

Standard Operating Procedures

Adherence to standardized procedures is critical for minimizing risk and ensuring experimental reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, date received, and any known hazard information.

  • Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][4] The container should be tightly sealed.[4]

Handling and Experimental Use

General Precautions:

  • Avoid contact with skin, eyes, and clothing.[3][4]

  • Do not breathe dust or vapors.[4]

  • Wash hands thoroughly after handling.[3]

  • Work in a well-ventilated area, preferably a certified chemical fume hood, especially when handling the solid form or preparing concentrated solutions.[3][4]

Weighing the Compound:

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to minimize inhalation of fine particulates.

  • Wear double nitrile gloves, a lab coat, and safety goggles.

  • Use a dedicated spatula and weighing paper.

  • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as hazardous waste.

Preparing Solutions:

  • Work within a chemical fume hood.

  • Wear appropriate PPE, including double gloves, a lab coat, and chemical splash goggles.

  • Add the weighed this compound to the solvent slowly to avoid splashing.

  • If the solution requires heating or sonication, ensure the container is appropriately sealed or vented to prevent aerosolization.

Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound B->C D Prepare Solution C->D E Conduct Experiment D->E Transfer Solution F Record Observations E->F G Segregate Waste F->G Dispose of Waste H Decontaminate Work Area G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and contaminated wipes, should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety department. Follow all institutional procedures for hazardous waste disposal.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.